5-Chloro-4-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUGAXAKDTKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310223 | |
| Record name | 5-Chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-82-2 | |
| Record name | 5-Chloro-4-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54198-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylpyrimidine
A Note on the Target Compound: Initial research for "5-Chloro-4-methylpyrimidine" revealed a scarcity of detailed, verifiable synthesis protocols and comprehensive characterization data in publicly accessible scientific literature. To ensure the highest standards of scientific integrity, this guide has been focused on the well-documented and structurally significant isomer, 2-Chloro-4-methylpyrimidine (CAS 13036-57-2) . This allows for a robust and authoritative presentation of experimental procedures and data analysis, fulfilling the core requirements of the prompt.
Introduction: The Significance of 2-Chloro-4-methylpyrimidine
2-Chloro-4-methylpyrimidine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a substituted pyrimidine, it belongs to a class of compounds that are fundamental components of life, forming the backbone of nucleobases in DNA and RNA. Its utility, however, extends far beyond this biological context. The strategic placement of a reactive chlorine atom at the C2 position and a methyl group at the C4 position makes it a versatile intermediate for introducing the 4-methylpyrimidine moiety into larger, more complex molecules.
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups (amines, alcohols, thiols, etc.). This reactivity is the cornerstone of its application in drug discovery, where it serves as a key intermediate in the synthesis of targeted therapies, including kinase inhibitors for oncology and agents for treating neurological disorders. The methyl group, while less reactive, influences the molecule's steric and electronic properties, which can be crucial for molecular recognition and binding affinity in biological systems. This guide provides a comprehensive overview of a validated synthesis protocol, purification techniques, and in-depth characterization of this important chemical entity.
Synthesis of 2-Chloro-4-methylpyrimidine
The synthesis of 2-Chloro-4-methylpyrimidine can be achieved through various routes. A common and effective laboratory-scale method involves the selective dehalogenation of a polychlorinated precursor. The protocol detailed here is a well-documented procedure starting from 2,4-Dichloro-6-methylpyrimidine.
Synthetic Strategy: Selective Dechlorination
The chosen strategy involves the selective reduction of 2,4-dichloro-6-methylpyrimidine (often named 2,6-dichloro-4-methylpyrimidine in catalogs) to remove the chlorine atom at the C6 position while retaining the one at the C2 position.
Causality Behind Experimental Choices:
-
Starting Material: 2,4-Dichloro-6-methylpyrimidine is a commercially available and relatively inexpensive starting material. The two chlorine atoms exhibit different reactivity, which can be exploited for selective reactions.
-
Reducing Agent: Zinc powder is employed as the reducing agent. It is a cost-effective and efficient metal for dehalogenation reactions in protic solvents. The reaction is often catalyzed by the addition of a small amount of iodine, which helps to activate the zinc surface.
-
Solvent System: A mixture of ethanol and water is used. This combination provides good solubility for the organic substrate and the necessary protons for the reduction mechanism, while also being environmentally benign compared to many other organic solvents.
Reaction Mechanism Overview
The reaction proceeds via a metal-mediated reduction. The zinc metal surface acts as an electron donor. An electron is transferred to the pyrimidine ring, generating a radical anion. This intermediate then undergoes further reaction, ultimately leading to the cleavage of the C-Cl bond and its replacement with a C-H bond. The presence of a proton source (water/ethanol) is crucial to complete the reduction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-Chloro-4-methylpyrimidine.[1]
Materials:
-
2,4-Dichloro-6-methylpyrimidine (e.g., 50.0 g, 0.31 mol)
-
Zinc powder (e.g., 41 g, 0.63 mol)
-
Iodine (e.g., 0.78 g, 3.08 mmol)
-
Ethanol (250 mL)
-
Water (250 mL)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6-methylpyrimidine (50.0 g), ethanol (250 mL), and water (250 mL). Stir vigorously to create a slurry.
-
Addition of Reagents: Sequentially add zinc powder (41 g) and iodine (0.78 g) to the slurry.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove excess zinc and other insoluble materials.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent. This will yield 2-Chloro-4-methylpyrimidine as a white to pale yellow solid.[1][2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-4-methylpyrimidine.
Characterization of 2-Chloro-4-methylpyrimidine
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
A summary of the key physical properties of 2-Chloro-4-methylpyrimidine is presented below.
| Property | Value | Reference(s) |
| CAS Number | 13036-57-2 | [3][4] |
| Molecular Formula | C₅H₅ClN₂ | [3] |
| Molecular Weight | 128.56 g/mol | [3][4] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 35-36 °C | [2][4] |
| Boiling Point | 94 °C / 17 mmHg | [2][4] |
Spectroscopic Data
Proton NMR is used to determine the number and environment of hydrogen atoms in the molecule. The expected spectrum for 2-Chloro-4-methylpyrimidine will show two distinct signals for the aromatic protons and one signal for the methyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~8.59 | Doublet (d) | 1H | H6 | [1] |
| ~7.44 | Doublet (d) | 1H | H5 | [1] |
| ~3.29 | Singlet (s) | 3H | -CH₃ | [1] |
Interpretation:
-
The proton at the C6 position (H6) is adjacent to a ring nitrogen and is therefore the most deshielded, appearing furthest downfield.
-
The proton at the C5 position (H5) appears upfield relative to H6. These two protons couple with each other, resulting in a doublet for each signal.
-
The methyl group protons appear as a sharp singlet, as there are no adjacent protons to couple with.
Carbon NMR provides information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C4 | Carbon attached to a nitrogen and adjacent to the methyl group. |
| ~161 | C2 | Carbon directly attached to the electronegative chlorine atom and two nitrogen atoms. |
| ~158 | C6 | Aromatic CH carbon adjacent to a nitrogen. |
| ~122 | C5 | Aromatic CH carbon. |
| ~24 | -CH₃ | Methyl group carbon, appearing in the typical aliphatic region. |
| (Note: These are predicted chemical shifts based on standard values for substituted pyrimidines and may vary slightly based on solvent and experimental conditions.[5]) |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3050-3100 | C-H stretch | Aromatic C-H |
| ~2950-3000 | C-H stretch | Methyl C-H |
| ~1550-1600 | C=N stretch | Pyrimidine ring |
| ~1400-1500 | C=C stretch | Pyrimidine ring |
| ~1000-1200 | C-Cl stretch | Chloro group |
| (Note: These are typical absorption ranges for the respective functional groups.[6][7]) |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Interpretation |
| 128/130 | [M]⁺ (Molecular Ion Peak) |
| 93 | [M-Cl]⁺ |
| 66 | [M-Cl-HCN]⁺ |
| (Note: Fragmentation patterns are predicted based on common pathways for similar structures.[8][9][10][11][12]) |
Characterization Workflow Diagram
Caption: Workflow for the characterization of 2-Chloro-4-methylpyrimidine.
Conclusion
This guide has detailed a reliable and scalable method for the synthesis of 2-Chloro-4-methylpyrimidine via selective dechlorination. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow, including the interpretation of NMR, IR, and MS data, has been presented. The successful synthesis and rigorous characterization of this compound are critical first steps for its application as a versatile intermediate in the development of novel pharmaceuticals and other high-value chemical entities. The protocols and data provided herein serve as a trusted resource for researchers and drug development professionals.
References
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to Chloromethylpyrimidines: Focus on 2-Chloro-4-methylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of chloromethylpyrimidines, a critical class of heterocyclic intermediates in drug discovery and fine chemical synthesis. While the query focused on 5-Chloro-4-methylpyrimidine, a thorough review of scientific literature reveals a notable scarcity of data for this specific isomer. In contrast, its isomers, particularly 2-Chloro-4-methylpyrimidine and 4-Chloro-5-methylpyrimidine, are well-documented and commercially available. Acknowledging this discrepancy, this guide will first clarify the nomenclature and structural isomerism of these compounds. The core of the document will then provide an in-depth analysis of the most extensively studied isomer, 2-Chloro-4-methylpyrimidine , covering its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its role as a versatile building block for pharmaceuticals. Safety and handling protocols are also detailed. This approach ensures scientific accuracy and practical utility for researchers, scientists, and drug development professionals.
Introduction & Isomer Clarification
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents. The introduction of a chlorine atom and a methyl group creates a set of chloromethylpyrimidine isomers, which serve as highly versatile synthetic intermediates. The positions of these substituents drastically influence the molecule's electronic properties, steric hindrance, and reactivity, making precise identification crucial.
The three primary isomers are:
-
2-Chloro-4-methylpyrimidine (CAS: 13036-57-2): The most widely documented and utilized isomer. The chlorine atom is positioned between the two nitrogen atoms, making it highly susceptible to nucleophilic substitution.
-
4-Chloro-5-methylpyrimidine (CAS: 51957-32-5): Another key isomer where the chlorine is adjacent to a nitrogen and the methyl group.
-
This compound: The requested topic of this guide. However, there is a significant lack of available scientific data, including a definitive CAS number and experimental properties, in public databases and literature.
Given the available data, this guide will focus on 2-Chloro-4-methylpyrimidine as the primary subject, with comparative data provided for other isomers where relevant. This focus provides the most practical and scientifically grounded resource for laboratory applications.
Physicochemical Properties
The physical properties of these isomers are distinct and critical for designing experimental conditions such as reaction temperature, solvent selection, and purification methods. The data for the most common isomers are summarized below.
| Property | 2-Chloro-4-methylpyrimidine | 4-Chloro-5-methylpyrimidine |
| CAS Number | 13036-57-2[1][2] | 51957-32-5[3] |
| Molecular Formula | C₅H₅ClN₂[1] | C₅H₅ClN₂[3] |
| Molecular Weight | 128.56 g/mol [1][4] | 128.56 g/mol [3] |
| Appearance | White to light yellow solid/crystals[5][6] | Data not specified |
| Melting Point | 45-52 °C[6] | Data not specified |
| Boiling Point | 94 °C @ 17 mmHg[7] | Data not specified |
| Solubility | Soluble in methanol[6] | Data not specified |
Spectroscopic Profile of 2-Chloro-4-methylpyrimidine
Spectroscopic analysis is essential for confirming the identity and purity of the material. The expected data for 2-Chloro-4-methylpyrimidine are as follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple and diagnostic. In a solvent like d₆-DMSO, the spectrum would show three distinct signals:
-
A singlet for the methyl protons (-CH₃) typically appearing around δ 2.4-2.6 ppm.
-
Two doublets in the aromatic region for the two pyrimidine ring protons. The proton at C6 (adjacent to the methyl group) would appear around δ 7.2-7.4 ppm, and the proton at C5 would be further downfield, around δ 8.5-8.7 ppm, due to the influence of the adjacent nitrogen. A reported spectrum in d₆-DMSO shows peaks at δ 8.59 (d, 1H), 7.44 (d, 1H), and 3.29 (s, 3H)[8].
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework. Expected approximate shifts are:
-
Methyl Carbon (-CH₃): ~24 ppm
-
Aromatic Carbons (C5, C6): ~122 ppm and ~154 ppm
-
Chlorinated Carbon (C2): ~161 ppm
-
Methyl-bearing Carbon (C4): ~170 ppm
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 128. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at M+2 (m/z = 130) that is approximately one-third the intensity of the M⁺ peak.
Synthesis and Chemical Reactivity
Synthesis of 2-Chloro-4-methylpyrimidine
A common and effective laboratory synthesis involves the selective methylation of a dichloropyrimidine precursor. The choice of a Grignard reagent in the presence of an iron catalyst allows for regioselective substitution.
Caption: Synthesis workflow for 2-Chloro-4-methylpyrimidine.
Causality: 2,4-Dichloropyrimidine is an ideal starting material because the chlorine at the C4 position is generally more reactive towards certain nucleophiles than the chlorine at the C2 position. However, using an iron-catalyzed cross-coupling reaction with methylmagnesium chloride allows for selective methylation at the C4 position, leaving the C2 chlorine intact for subsequent functionalization[5].
Key Reactions: Nucleophilic Aromatic Substitution
The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex). This high reactivity makes 2-Chloro-4-methylpyrimidine an excellent electrophile for introducing the 4-methylpyrimidine moiety into larger molecules.
Caption: General SₙAr reaction pathway for 2-Chloro-4-methylpyrimidine.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol describes the conversion of the C2-chloro group to a nitrile, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. This reaction is a key step in the synthesis of intermediates for beta-secretase inhibitors[5].
Objective: To synthesize 4-methylpyrimidine-2-carbonitrile from 2-Chloro-4-methylpyrimidine.
Materials:
-
2-Chloro-4-methylpyrimidine (725 mg, 5.62 mmol)
-
Zinc cyanide, Zn(CN)₂ (396 mg, 3.37 mmol)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (716 mg, 0.562 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate (EtOAc)
-
2N Ammonium hydroxide solution
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-methylpyrimidine (725 mg), zinc cyanide (396 mg), and tetrakis(triphenylphosphine)palladium(0) (716 mg)[5].
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe.
-
Heating: Heat the resulting slurry to 110 °C under the inert atmosphere and maintain for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the mixture with EtOAc (70 mL) and transfer to a separatory funnel. Wash the organic layer with 2N ammonium hydroxide (50 mL) to remove zinc salts, followed by a wash with brine (20 mL)[5].
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude mixture by silica gel column chromatography (e.g., using 30% EtOAc in hexane as the eluent) to obtain the pure 4-methylpyrimidine-2-carbonitrile[5].
Applications in Drug Discovery
2-Chloro-4-methylpyrimidine is a valuable building block for synthesizing a range of pharmacologically active molecules. Its utility stems from the ease with which the chloro group can be displaced to build more complex structures.
-
Beta-Secretase (BACE1) Inhibitors: This compound is a key intermediate in the synthesis of inhibitors for beta-secretase, an enzyme implicated in the production of amyloid-β plaques in Alzheimer's disease. The (4-methylpyrimidin-2-yl)methylamine moiety, derived from 2-chloro-4-methylpyrimidine, is incorporated into these inhibitors[5].
-
Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors used in oncology. The 4-methylpyrimidine unit can serve as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.
-
Antiviral and Anticancer Agents: As a class, substituted pyrimidines are fundamental to the development of antiviral and anticancer drugs[9]. 2-Chloro-4-methylpyrimidine provides a reliable entry point for creating libraries of novel compounds for screening.
Safety and Handling
GHS Classification for 2-Chloro-4-methylpyrimidine: This chemical is considered hazardous and requires careful handling in a laboratory setting.
-
Hazard Statements:
-
Signal Word: Danger/Warning[1].
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood[1].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material may be air and light-sensitive, and refrigeration is recommended[1].
-
Incompatibilities: Avoid contact with strong oxidizing agents[1].
References
- 1. fishersci.com [fishersci.com]
- 2. CAS 13036-57-2 | 3H32-5-24 | MDL MFCD00054434 | 2-Chloro-4-methylpyrimidine | SynQuest Laboratories [synquestlabs.com]
- 3. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-4-methylpyrimidine, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]
- 8. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chloro-4-methylpyrimidine (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
An In-depth Technical Guide to 5-Chloro-4-methylpyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 5-Chloro-4-methylpyrimidine is a substituted pyrimidine of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and core reactivity. Due to the limited publicly available data on this specific isomer, this document synthesizes information from established pyrimidine chemistry to propose plausible synthetic routes and explore its potential applications as a versatile building block, particularly in the context of drug discovery. A comparative analysis with its more documented isomers is also presented to provide a broader understanding of its chemical behavior.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules. Halogenated pyrimidines, in particular, are highly valuable intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups.[2][3][4] This reactivity is fundamental to the construction of complex molecular architectures with potential therapeutic applications, including antiviral and anticancer agents.[5]
This guide focuses specifically on this compound, a less-documented isomer within this important class of compounds. We will delineate its known properties, propose synthetic strategies based on established methodologies, and discuss its potential as a reactive intermediate for the development of novel chemical entities.
Core Identification and Physicochemical Properties
Identifying the precise isomer is critical for reproducible research. This compound is structurally distinct from its more commonly cited isomers, such as 2-Chloro-4-methylpyrimidine and 4-Chloro-5-methylpyrimidine.
| Identifier | This compound |
| Molecular Structure | |
| CAS Number | 54198-82-2[6] |
| Molecular Formula | C₅H₅ClN₂[6] |
| Molecular Weight | 128.56 g/mol [2][7] |
| IUPAC Name | This compound |
| InChI Key | NAKUGAXAKDTKMT-UHFFFAOYSA-N[6] |
| Physical Form | White to Yellow Solid[6] |
| Purity (Typical) | >95%[6] |
Proposed Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a plausible route can be devised from foundational principles of pyrimidine synthesis. A common and versatile method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.
A logical precursor for this compound is 4-methylpyrimidine. The synthesis could, therefore, proceed via the direct chlorination of 4-methylpyrimidine.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Detailed Protocol for Step 2: Chlorination of 4-Methylpyrimidine
This protocol is a representative procedure for the direct chlorination of a pyrimidine ring at the 5-position and would require optimization for this specific substrate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic rings.
-
Acetonitrile: This polar aprotic solvent is suitable for this type of reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.
-
Reflux: Heating is often necessary to overcome the activation energy for the electrophilic substitution on the pyrimidine ring.
Reactivity and Applications in Drug Development
The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring reduces the electron density, facilitating the attack of nucleophiles at the carbon atoms bearing a leaving group (in this case, chlorine).
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Caption: Generalized workflow for SNAr reactions of this compound.
This reactivity makes this compound a valuable building block for introducing a variety of functionalities at the 5-position of the pyrimidine ring. This is particularly relevant in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif. The substituents at various positions on the ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Potential Applications:
-
Kinase Inhibitors: The 5-chloro-pyrimidine scaffold has been explored in the design of Polo-like kinase 4 (PLK4) inhibitors, which are promising targets in oncology.[8]
-
EGFR Inhibitors: Substituted anilino-pyrimidines are a well-established class of epidermal growth factor receptor (EGFR) inhibitors for cancer therapy.[9] this compound could serve as a starting point for novel analogues.
-
General Synthetic Intermediate: Its ability to undergo SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols) allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomers, such as 2-Chloro-4-methylpyrimidine and 4-Chloro-5-methylpyrimidine, suggest that it should be handled with care.
General Precautions:
-
Irritant: Likely to cause skin and serious eye irritation.[10] May also cause respiratory irritation.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents an under-explored yet potentially valuable building block in the vast landscape of pyrimidine chemistry. While direct experimental data is limited, its chemical structure suggests a reactivity profile dominated by nucleophilic aromatic substitution, making it a versatile intermediate for the synthesis of complex molecules. The proposed synthetic route via direct chlorination of 4-methylpyrimidine offers a plausible and efficient method for its preparation, although experimental validation is required.
For researchers in drug discovery and medicinal chemistry, this compound offers an opportunity to explore novel chemical space in the design of targeted therapies, particularly in the realm of kinase inhibitors. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 5-Chloro-4-methylpyrimidine in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 5-Chloro-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of novel bioactive molecules, understanding its behavior in various solvent systems is paramount for researchers, chemists, and formulation scientists. This document outlines the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and offers expert insights into its expected solubility profile across a range of common organic solvents.
Introduction to this compound
Pyrimidine and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active compounds, forming the core of many antibacterial, anticancer, and anti-inflammatory agents.[1][2] The specific substitutions of a chloro group at the 5-position and a methyl group at the 4-position of the pyrimidine ring in this compound create a unique electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility.
The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring introduces polarity, while the methyl group adds a nonpolar character. This amphiphilic nature suggests a nuanced solubility profile that is highly dependent on the chosen solvent. Understanding this profile is critical for reaction optimization, purification, formulation, and biological screening.
Theoretical Considerations for Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by a complex interplay of thermodynamic factors. The process can be conceptualized as two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
Key Physicochemical Drivers:
-
Polarity and Dipole Moment: The pyrimidine core with its nitrogen heteroatoms and the chloro-substituent creates a significant dipole moment. Solvents with a comparable polarity are generally more effective at solvating the molecule.
-
Hydrogen Bonding: While this compound itself does not possess hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Therefore, protic solvents like alcohols can engage in hydrogen bonding, which can enhance solubility.
-
"Like Dissolves Like": This principle suggests that non-polar solvents will be less effective at dissolving the polar this compound. Conversely, polar aprotic solvents, which have strong dipole moments but do not donate hydrogen bonds, are expected to be good solvents.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solvent. A high crystal lattice energy will generally lead to lower solubility.
Experimental Determination of Solubility
Accurate determination of solubility is an empirical process. The two primary methods used in industrial and academic research are the determination of thermodynamic and kinetic solubility.[3]
Thermodynamic Solubility Assay (Equilibrium Method)
Thermodynamic solubility is the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with the solvent over an extended period.[3] This is a crucial parameter for lead optimization and formulation development.[3]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. Ensure that undissolved solid remains visible.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express the thermodynamic solubility in units of mg/mL or mmol/L.
Kinetic Solubility Assay (High-Throughput Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous or organic buffer.[3] It is often used in early-stage drug discovery for high-throughput screening.[3]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.
-
Addition to Solvent: Add a small aliquot of the DMSO stock solution to the test solvent (e.g., in a 96-well plate format).
-
Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry or by quantifying the remaining dissolved compound via UV-Vis spectroscopy after filtration or centrifugation.[3]
-
Data Reporting: Report the kinetic solubility at the specific concentration where precipitation is observed.
Diagram of Experimental Workflow:
Caption: Comparative workflow for thermodynamic and kinetic solubility determination.
Predicted Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring. The overall polarity of these solvents is well-suited to solvate the polar regions of the molecule. Studies on other pyrimidine derivatives have shown good solubility in methanol.[1][2][4] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar this compound molecule. The absence of hydrogen bond donation from the solvent prevents competition with solute-solute interactions. For many pyrimidine derivatives, the order of solubility is DMF > methanol.[2][4] |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of this compound makes it poorly compatible with non-polar solvents. The energy required to break the solute-solute interactions is not sufficiently compensated by the weak van der Waals forces of the solute-solvent interactions. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can act as a weak hydrogen bond donor. It is a versatile solvent for a wide range of organic compounds and is expected to be a reasonable solvent for this compound, particularly for purification purposes like column chromatography. A synthesis protocol for a similar compound used DCM for extraction, indicating some degree of solubility.[6] |
| Ethers | Diethyl Ether, THF | Low to Moderate | While ethers have some polarity, they are generally less polar than alcohols and aprotic polar solvents. Tetrahydrofuran (THF) is expected to be a better solvent than diethyl ether due to its higher polarity. |
Conclusion
The solubility of this compound is a critical parameter that influences its application in research and development. Based on its molecular structure and the behavior of related compounds, it is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, moderately to highly soluble in polar protic solvents such as methanol and ethanol, and poorly soluble in non-polar solvents like hexane. For definitive quantitative data, the experimental protocols for determining thermodynamic and kinetic solubility outlined in this guide should be followed. These insights and methodologies provide a robust framework for scientists and researchers to effectively work with this important pyrimidine derivative.
References
thermodynamic and kinetic stability of 5-Chloro-4-methylpyrimidine
An In-depth Technical Guide to the Thermodynamic and Kinetic Stability of 5-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic scaffold utilized in the synthesis of a diverse range of biologically active molecules. A comprehensive understanding of its thermodynamic and kinetic stability is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. This technical guide provides a deep dive into the theoretical underpinnings of the stability of this compound, alongside a practical framework for its experimental evaluation. We will explore the electronic and steric influences of the chloro and methyl substituents on the pyrimidine ring's reactivity and detail robust methodologies for assessing its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal exposure. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute comprehensive stability studies, identify potential degradation pathways, and ultimately ensure the integrity of active pharmaceutical ingredients (APIs) and drug products derived from this important building block.
Introduction: The Significance of Stability in Drug Development
In the realm of pharmaceutical sciences, the stability of a molecule is not merely a measure of its shelf life but a critical determinant of its therapeutic viability. For a compound like this compound, which serves as a foundational fragment in medicinal chemistry, a thorough stability profile is indispensable. This profile informs every stage of the drug development pipeline, from lead optimization and formulation design to regulatory submission and commercial manufacturing.
Stability is broadly categorized into two interconnected concepts:
-
Thermodynamic Stability: This refers to the inherent energy of the molecule relative to its potential degradation products. A thermodynamically stable molecule exists in a low-energy state, and its degradation is energetically unfavorable. Key parameters include the Gibbs free energy of formation (ΔGf°) and enthalpy of formation (ΔHf°).[1][2]
-
Kinetic Stability: This pertains to the rate at which a molecule degrades. A kinetically stable compound may be thermodynamically unstable but degrades at a very slow rate due to a high activation energy barrier. Kinetic stability is often the more practical concern in drug development and is quantified by reaction rates, half-lives, and activation energies.[3]
This guide will systematically address both facets of stability for this compound, providing the theoretical context and experimental blueprints necessary for a comprehensive assessment.
Molecular Structure and Predicted Reactivity of this compound
The stability of this compound is intrinsically linked to its molecular structure. The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack. The positions and nature of its substituents, a chloro group at the 5-position and a methyl group at the 4-position, further modulate its reactivity.
-
Electronic Effects: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms electrophilic. Nucleophilic aromatic substitution (SNAr) is generally favored at the 2-, 4-, and 6-positions.[4] The 5-position is comparatively less electron-deficient and therefore less prone to nucleophilic attack. The chlorine atom at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, which can influence the overall electron density of the ring.
-
Steric Effects: The methyl group at the 4-position can sterically hinder the approach of nucleophiles to the adjacent 5-position, further decreasing its reactivity at that site.
Based on these principles, it is anticipated that the C-Cl bond at the 5-position will be relatively stable towards nucleophilic displacement compared to chloro-substituents at the 2, 4, or 6 positions of a pyrimidine ring. However, degradation can still occur through other mechanisms, which will be explored in the following sections.
Experimental Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of stability evaluation. It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and elucidate potential degradation pathways.[5] The industry-accepted range for degradation is typically between 5-20%.[4]
Below are detailed protocols for conducting forced degradation studies on this compound.
General Experimental Setup
A well-structured forced degradation study begins with a clear experimental plan. The following diagram outlines a typical workflow.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals. The stability of this compound should be assessed across a range of pH values.
Protocol:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For acidic and basic samples, neutralize the aliquots to halt the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Expected Outcome: Based on studies of similar chlorinated heterocycles, hydrolysis may lead to the substitution of the chlorine atom with a hydroxyl group, forming 5-hydroxy-4-methylpyrimidine. The rate of hydrolysis is expected to be pH-dependent.[6][7]
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients.
Protocol:
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling and Analysis: Withdraw and analyze aliquots at predetermined intervals.
Expected Outcome: The pyrimidine ring is generally susceptible to oxidation. Potential degradation products could include N-oxides or hydroxylated species.
Photodegradation
Exposure to light can provide the energy to initiate degradation reactions. Photostability testing should adhere to ICH Q1B guidelines.
Protocol:
-
Preparation: Expose solutions and solid samples of this compound to a light source that provides both UV and visible light.
-
Controls: A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.
-
Analysis: Analyze the samples after a specified duration of light exposure.
Expected Outcome: Photodegradation of pyrimidines can involve complex reactions, including dimerization and ring-opening.[8][9] The chlorine substituent may also be susceptible to photolytic cleavage.
Thermal Degradation
Thermal stability is crucial for determining appropriate manufacturing and storage conditions.
Protocol:
-
Preparation: Store solid samples and solutions of this compound in a controlled temperature oven (e.g., 60°C).
-
Sampling and Analysis: Analyze samples at various time points.
-
Advanced Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide detailed information on decomposition temperatures and phase transitions.[5][10]
Expected Outcome: Thermal stress can lead to decomposition, the nature of which can be elucidated by TGA/DSC and analysis of the resulting degradants.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
Stability-Indicating HPLC Method Development
The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products and impurities.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
Identification of Degradation Products
Once degradation is observed, the next critical step is to identify the structure of the degradation products.
Caption: Workflow for the identification of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of elemental compositions for the degradation products.[11][12]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides structural information about the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, isolation of the degradation product followed by NMR analysis (1H, 13C, and 2D-NMR) is the gold standard.[13][14]
Data Interpretation and Reporting
The culmination of these studies is a comprehensive stability report. This should include:
-
Quantitative Data: Summarized in tables for easy comparison.
-
Degradation Kinetics: Calculation of degradation rate constants and half-lives under different conditions.
-
Degradation Pathways: Proposed mechanisms for the formation of the identified degradation products.
Table 1: Example Data Summary for Forced Degradation of this compound
| Stress Condition | % Degradation of Parent | Number of Degradants Detected | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 127.05 |
| 0.1 M NaOH, 60°C, 24h | 18.2 | 3 | 127.05 |
| 3% H₂O₂, RT, 24h | 8.9 | 1 | 145.04 |
| Thermal (solid), 60°C, 7d | < 1.0 | 0 | - |
| Photolytic (ICH Q1B) | 15.7 | 4 | 257.09 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
References
- 1. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 2. Chemical Reactions (chemicals.reaction) — Chemicals 1.5.0 documentation [chemicals.readthedocs.io]
- 3. COMPUTATIONAL ANALYSIS OF BIODEGRADATION PATHWAYS FOR CHLORPYRYFOS USING EAWAG-BIOCATALYSIS/ BIODEGRADATION DATABASE PATHWAY PREDICTION SYSTEM | Semantic Scholar [semanticscholar.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. ukm.my [ukm.my]
- 8. Photodimerization in pyrimidine-substituted dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scialert.net [scialert.net]
- 11. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Guide to the Biological Activities of Novel Pyrimidine Compounds
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrimidine
The pyrimidine ring system is a cornerstone of medicinal chemistry, not merely due to its prevalence in the natural world as a core component of nucleobases like cytosine, thymine, and uracil, but for its remarkable versatility as a "privileged scaffold" in synthetic drug design. Its unique electronic properties, hydrogen bonding capabilities, and the structural diversity achievable through substitution at multiple positions allow pyrimidine derivatives to interact with a wide array of biological targets with high affinity and specificity. This guide delves into the significant biological activities of novel pyrimidine compounds, offering a technical exploration of their mechanisms, the experimental workflows used to validate them, and the structure-activity relationships that drive their therapeutic potential.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
One of the most extensively explored areas for pyrimidine derivatives is oncology. Many of these compounds exert their effects by targeting key enzymes and signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. For instance, certain pyrimidine derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR) kinases, which are often overexpressed in various cancers. By competitively binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by a novel pyrimidine compound.
Caption: EGFR signaling pathway inhibited by a pyrimidine compound.
Quantitative Data: Cytotoxicity of Novel Pyrimidine Derivatives
The cytotoxic effects of novel compounds are often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.
| Compound ID | Target Cell Line | IC50 (µM) |
| PY-101 | A549 (Lung) | 2.5 |
| PY-101 | MCF-7 (Breast) | 5.1 |
| PY-102 | A549 (Lung) | 1.8 |
| PY-102 | MCF-7 (Breast) | 3.2 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effects of pyrimidine compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity - Combating Infectious Diseases
Pyrimidine derivatives have also emerged as promising candidates for antimicrobial agents, with activity against a range of bacteria and fungi.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A well-established target for antimicrobial agents is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Compounds that can selectively inhibit bacterial or fungal DHFR over the human equivalent can serve as effective antimicrobials. The pyrimidine-based drug Trimethoprim is a classic example. Novel pyrimidines are being developed to overcome resistance to existing DHFR inhibitors.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., E. coli, S. aureus) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in a 96-well microplate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Part 3: A Unified Workflow for Novel Compound Evaluation
The discovery and development of a novel pyrimidine therapeutic follow a logical, multi-stage process. The following diagram outlines a typical workflow from initial design to preclinical evaluation.
Caption: A typical workflow for novel pyrimidine drug discovery.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly productive starting point for the development of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, underscore the chemical versatility of this heterocyclic system. Future research will likely focus on leveraging computational methods for more rational drug design, exploring novel biological targets, and developing pyrimidine derivatives with improved selectivity and pharmacokinetic profiles to address unmet medical needs.
The Synthetic Chemist's Guide to 5-Halopyrimidine Reactivity: A Comprehensive Review
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1][2][3] The strategic functionalization of this privileged scaffold is paramount in drug discovery, enabling the fine-tuning of pharmacological properties. Among the various synthetic handles employed, the 5-halo substituent offers a versatile and powerful platform for molecular elaboration. This in-depth technical guide provides a comprehensive review of the reactivity of 5-halopyrimidines (5-F, 5-Cl, 5-Br, 5-I) in a range of pivotal organic transformations. We will delve into the mechanistic underpinnings and practical considerations of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, metal-halogen exchange, and emerging radical and photocatalytic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of 5-halopyrimidines.
Introduction: The Significance of the 5-Position
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack at the 2, 4, and 6 positions, while electrophilic substitution is generally favored at the C5 position.[4] The introduction of a halogen atom at the 5-position provides a key electrophilic site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are often challenging to achieve through direct C-H functionalization.
The choice of the halogen atom (F, Cl, Br, I) is a critical strategic decision in synthesis design, as it profoundly influences the reactivity of the C-X bond. Understanding these reactivity trends is essential for predicting reaction outcomes and optimizing conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 5-Functionalization
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely employed methods for the functionalization of 5-halopyrimidines. The general reactivity trend for the oxidative addition of the palladium(0) catalyst to the C-X bond, often the rate-determining step, follows the order of decreasing bond strength: I > Br > Cl >> F .[2] Fluoropyrimidines are typically unreactive in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between the pyrimidine and an organoboron reagent, is a highly versatile and robust method for the synthesis of 5-aryl- and 5-vinylpyrimidines.
Reactivity Insights:
-
5-Iodopyrimidines are the most reactive substrates, often undergoing coupling at or near room temperature with a wide range of boronic acids.
-
5-Bromopyrimidines are also excellent substrates, typically requiring slightly higher temperatures and longer reaction times.
-
5-Chloropyrimidines , while less reactive, can be effectively coupled using more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands.[3]
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| 5-Halopyrimidine | Typical Catalyst | Typical Temperature (°C) | Relative Reaction Rate |
| 5-Iodopyrimidine | Pd(PPh₃)₄, PdCl₂(dppf) | 25 - 80 | Very Fast |
| 5-Bromopyrimidine | Pd(PPh₃)₄, PdCl₂(dppf) | 60 - 100 | Fast |
| 5-Chloropyrimidine | Pd₂(dba)₃ with XPhos, SPhos | 80 - 120 | Moderate to Slow |
| 5-Fluoropyrimidine | Generally Unreactive | N/A | N/A |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
-
Materials: 5-Bromopyrimidine (1.0 equiv), Phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), Sodium carbonate (2.0 equiv), 1,4-Dioxane, Water.
-
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 2M aqueous solution of sodium carbonate.
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to 5-alkynylpyrimidines, which are valuable intermediates in medicinal chemistry. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reactivity Insights:
-
The reactivity follows the established trend of I > Br > Cl.
-
5-Bromopyrimidine is a commonly used and efficient substrate for Sonogashira couplings.[1]
Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine with Phenylacetylene
-
Materials: 5-Bromopyrimidine (1.0 equiv), Phenylacetylene (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) iodide (CuI, 0.05 equiv), Triethylamine, Anhydrous THF.
-
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.[1]
-
Caption: General workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 5-aminopyrimidines. The choice of ligand is crucial for achieving high yields, especially with less reactive chloro-substrates.
Reactivity Insights:
-
The reactivity order of I > Br > Cl is maintained.
-
Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and Josiphos are often required for the successful coupling of amines with 5-chloropyrimidines.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloropyrimidine with Morpholine
-
Materials: 5-Chloropyrimidine (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous Toluene.
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 5-chloropyrimidine and morpholine.
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Heck Reaction
The Heck reaction couples the 5-halopyrimidine with an alkene to form a new C-C bond, providing access to 5-vinylpyrimidines.
Reactivity Insights:
-
5-Iodopyrimidines are the most common substrates for Heck reactions due to their high reactivity.[5][6]
-
Phosphine-free conditions have been developed, particularly for reactive substrates like 5-iodouridine.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner. While it is a versatile reaction with excellent functional group tolerance, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.[7][8][9][10]
Reactivity Insights:
-
The reaction proceeds well with 5-bromo- and 5-iodopyrimidines.
-
The choice of the non-transferable groups on the tin reagent can influence the reaction efficiency.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. However, the C5 position is the least activated towards SNAr compared to the C2, C4, and C6 positions.[4] This is because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen atoms when the attack occurs at C5.
Reactivity Insights:
-
SNAr at the 5-position is generally difficult and requires highly activated substrates or harsh reaction conditions.
-
The presence of strong electron-withdrawing groups at other positions on the ring can enhance the reactivity of a 5-halo substituent.
-
For simple 5-halopyrimidines, SNAr is often outcompeted by other reaction pathways.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Metal-Halogen Exchange
Metal-halogen exchange, most commonly employing organolithium reagents, is a powerful method for converting the C-X bond into a C-metal bond, thereby transforming the electrophilic C5 carbon into a potent nucleophile.
Reactivity Insights:
-
The rate of exchange follows the trend I > Br > Cl .[11]
-
The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.
-
The resulting 5-lithiopyrimidine can be trapped with a wide variety of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides.
Experimental Protocol: Lithium-Halogen Exchange on 5-Bromopyrimidine and Trapping with Benzaldehyde
-
Materials: 5-Bromopyrimidine (1.0 equiv), n-Butyllithium (1.1 equiv, solution in hexanes), Anhydrous THF, Benzaldehyde (1.2 equiv).
-
Procedure:
-
Dissolve 5-bromopyrimidine in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add benzaldehyde dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Emerging Frontiers: Radical and Photocatalytic Reactions
Recent advances in synthetic methodology have opened new avenues for the functionalization of 5-halopyrimidines through radical and photocatalytic pathways. These methods often proceed under mild conditions and can offer unique reactivity patterns.
Radical Reactions:
-
5-Halopyrimidines can serve as precursors for pyrimidin-5-yl radicals through various initiation methods, such as using radical initiators (e.g., AIBN) with a tin hydride or through photolysis.
-
These radicals can participate in a variety of transformations, including additions to alkenes and alkynes, and cyclization reactions.[12][13][14]
Photocatalytic Reactions:
-
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions.
-
5-Iodopyrimidines are particularly well-suited for these transformations due to their lower reduction potentials.
-
These photogenerated pyrimidin-5-yl radicals can be engaged in C-C and C-heteroatom bond-forming reactions.
Conclusion
5-Halopyrimidines are exceptionally versatile building blocks in organic synthesis, providing a gateway to a vast array of functionalized pyrimidine derivatives. The choice of the halogen atom and the reaction conditions are critical for achieving the desired transformation with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions remain the most robust and widely used methods for the elaboration of the 5-position. However, classical methods like metal-halogen exchange and emerging radical and photocatalytic strategies offer complementary and often milder approaches. A thorough understanding of the relative reactivity of the different 5-halopyrimidines and the mechanistic nuances of each reaction class, as outlined in this guide, will empower researchers to design and execute more efficient and innovative synthetic routes in the pursuit of novel bioactive molecules.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. Radical cyclization - Wikipedia [en.wikipedia.org]
- 13. Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
quantum mechanical calculations of 5-Chloro-4-methylpyrimidine
An In-depth Technical Guide to the Quantum Mechanical Calculations of 5-Chloro-4-methylpyrimidine
Abstract
This technical guide provides a comprehensive framework for the quantum mechanical (QM) investigation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives form the structural core of numerous therapeutic agents, and understanding their intrinsic electronic and structural properties is paramount for rational drug design.[1][2][3] This whitepaper, intended for researchers, computational chemists, and drug development professionals, details the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecular characteristics of this compound. We present a step-by-step computational protocol, from geometry optimization to the analysis of molecular orbitals and electrostatic potential. Furthermore, we bridge the gap between theoretical data and practical application by discussing how these quantum chemical descriptors inform pharmacophore modeling, molecular docking studies, and the prediction of chemical reactivity, thereby accelerating the discovery of novel therapeutics.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development. As a fundamental component of nucleobases in DNA and RNA, its structure is recognized by a vast range of biological systems.[1] Synthetic derivatives of pyrimidine are cornerstones of modern pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
This compound emerges as a versatile intermediate for chemical synthesis.[2] The presence of a chloro group and a methyl group on the pyrimidine core offers distinct reactive sites, making it an ideal starting point for creating diverse molecular libraries for drug screening.[2] Specifically, the 5-chloro-4-aminopyrimidine structure has been successfully incorporated into potent kinase inhibitors, highlighting the therapeutic potential of this scaffold.[6]
To fully exploit the potential of this molecule in drug design, a deep understanding of its three-dimensional structure, electronic charge distribution, and reactivity is essential. Quantum mechanical calculations provide a powerful, non-empirical lens through which to view these properties. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can accurately predict molecular geometries, orbital energies, and other electronic properties that govern how a molecule interacts with its biological target.[7][8] This guide provides a detailed protocol for performing and interpreting such calculations for this compound.
Theoretical Framework: Selecting the Right Computational Tools
The accuracy of any quantum mechanical calculation is fundamentally dependent on the chosen level of theory and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[8]
-
Density Functional Theory (DFT): DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach has proven highly effective for studying the electronic structure and properties of heterocyclic compounds.[9][10]
-
Functional Selection (B3LYP): The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of molecular geometries and electronic properties for a wide range of systems, including pyrimidine derivatives.[11]
-
Basis Set Selection (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a well-regarded choice for this type of analysis.
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs and potential non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.
-
This combination of B3LYP/6-311++G(d,p) provides a reliable and well-validated level of theory for obtaining high-quality results for this compound.
A Validated Computational Workflow
The following section outlines a self-validating, step-by-step protocol for the quantum mechanical analysis of this compound.
References
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-4-methylpyrimidine (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
- 6. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-methylpyrimidine
Introduction: The Strategic Importance of 5-Aryl-4-methylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to targeted cancer therapies. The introduction of aryl substituents onto this privileged heterocycle via C-C bond formation is a critical strategy for modulating biological activity, improving pharmacokinetic properties, and generating novel intellectual property. Among the vast arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acid coupling partners.[1][2]
This guide provides a detailed technical overview and robust experimental protocols for the Suzuki-Miyaura coupling of 5-Chloro-4-methylpyrimidine. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges and opportunities. Understanding the nuances of its reactivity and the critical parameters for successful coupling is paramount for researchers in drug discovery and process development. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights for optimizing reaction conditions, and offer a detailed, step-by-step protocol for the synthesis of 5-aryl-4-methylpyrimidines.
Mechanistic Insights: The Catalytic Cycle in Action
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this cycle is fundamental to rational troubleshooting and optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3] The electron-deficient nature of the pyrimidine ring, however, activates the C-Cl bond, making it more susceptible to oxidative addition compared to analogous carbocyclic chlorides.[4]
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This "ate" complex then transfers its aryl group to the palladium(II) center, displacing the halide.[5] The choice of base is critical to facilitate this step without promoting undesirable side reactions.
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond, yielding the 5-aryl-4-methylpyrimidine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Optimizing the Reaction: A Guide to Key Parameters
Achieving high yields and purity in the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Selection Rationale and Field-Proven Insights | Typical Conditions |
| Palladium Catalyst | The choice of palladium source is crucial. While Pd(PPh₃)₄ can be effective for some activated heteroaryl chlorides, using a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often provides more consistent results and higher activity. For challenging couplings, pre-formed palladacycle catalysts (e.g., Buchwald G3 or G4 precatalysts) can offer superior performance.[6] | Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃ (1-3 mol%), PdCl₂(dppf) (2-5 mol%), XPhos Pd G3 (1-3 mol%) |
| Ligand | Due to the relatively lower reactivity of the C-Cl bond, the use of electron-rich and sterically bulky phosphine ligands is often necessary to promote the oxidative addition step and stabilize the active catalytic species. Standard ligands like triphenylphosphine (PPh₃) may suffice but can require higher temperatures and catalyst loadings. Buchwald ligands such as SPhos and XPhos are highly recommended for achieving efficient coupling at lower temperatures.[6][7] | PPh₃, dppf, SPhos, XPhos, RuPhos (typically at a 1:2 or 1:4 Pd:ligand ratio if not using a pre-catalyst) |
| Base | An appropriate base is essential for the transmetalation step. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point, but stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for less reactive chlorides. The choice of base can also influence the rate of side reactions such as protodeboronation of the boronic acid.[6] | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Solvent | A variety of solvents can be employed, often as a biphasic mixture with water to aid in the dissolution of the inorganic base. 1,4-Dioxane/water and Toluene/water are common and effective systems. For substrates or reagents with poor solubility, polar aprotic solvents like DMF can be used, although thorough degassing is critical to prevent catalyst decomposition at higher temperatures.[6][8] | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O (4:1 to 10:1), DMF |
| Temperature | Aryl chlorides typically require higher reaction temperatures than their bromo or iodo counterparts to drive the oxidative addition. Temperatures in the range of 80-110 °C are common. Microwave irradiation can significantly accelerate the reaction, often allowing for completion in minutes rather than hours. | 80-110 °C (conventional heating), 100-140 °C (microwave) |
Experimental Protocol: Synthesis of 5-Phenyl-4-methylpyrimidine
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for other boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium phosphate (2.5 equiv.).
-
Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (in a 4:1 v/v ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-phenyl-4-methylpyrimidine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(0) not formed or deactivated by oxygen. | Ensure thorough degassing of solvents and reaction vessel. Use fresh, high-quality palladium precursor and ligand. Consider a more robust pre-catalyst.[9] |
| Ineffective Base: Base is not strong enough or has poor solubility. | Switch to a stronger base like Cs₂CO₃. Ensure the base is finely powdered. A small amount of water is often crucial for the activity of bases like K₃PO₄ in anhydrous solvents. | |
| Low Temperature: Insufficient energy for oxidative addition. | Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent or using microwave heating. | |
| Protodeboronation | Presence of excess water or acid: Leads to the replacement of the boronic acid group with a hydrogen atom. | Use anhydrous solvents and ensure the base is not hygroscopic. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Can promote the homocoupling of the boronic acid. | Rigorously exclude oxygen from the reaction mixture through proper degassing techniques. |
| Use of a Pd(II) Precatalyst: Incomplete reduction to Pd(0) can sometimes lead to homocoupling. | Ensure the ligand is present to facilitate the reduction of the Pd(II) source. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 5-aryl-4-methylpyrimidines, a class of compounds of significant interest in drug discovery. While the C-Cl bond of this substrate is less reactive than corresponding C-Br or C-I bonds, the use of modern, robust palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables efficient and high-yielding transformations. By carefully considering the mechanistic principles and optimizing the key reaction parameters as outlined in this guide, researchers can confidently employ this powerful reaction to accelerate the discovery and development of novel therapeutics.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles [ouci.dntb.gov.ua]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Chloro-4-methylpyrimidine as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a significant number of approved and investigational kinase inhibitors[1][2]. Kinases, enzymes that regulate a vast array of cellular processes, are critical targets in drug discovery, particularly in oncology[3]. The structural resemblance of the pyrimidine core to the adenine ring of ATP allows pyrimidine-based inhibitors to effectively compete for the ATP-binding site within the kinase domain, disrupting aberrant signaling pathways that drive disease progression[4].
Within the diverse landscape of pyrimidine-based intermediates, 5-chloro-4-methylpyrimidine stands out as a particularly valuable precursor. Its unique substitution pattern—a reactive chlorine atom at the 5-position and a methyl group at the 4-position—offers medicinal chemists a versatile handle for strategic molecular elaboration. The electron-deficient nature of the pyrimidine ring, further modulated by the chloro and methyl substituents, dictates the regioselectivity of subsequent reactions, enabling the controlled synthesis of complex molecular architectures with desired pharmacological profiles.
This guide provides an in-depth exploration of this compound as a precursor for kinase inhibitor synthesis. We will delve into its chemical reactivity, present detailed protocols for key synthetic transformations, and showcase its application in the synthesis of potent kinase inhibitors, thereby offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this important building block.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily centered around the reactivity of the chlorine atom at the C5 position. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing two major avenues for introducing molecular diversity.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at C5 serves as a good leaving group, readily displaced by a variety of nucleophiles, particularly amines. This reaction is a cornerstone for building the core structures of many kinase inhibitors, where a substituted amine linked to the pyrimidine scaffold often forms crucial hydrogen bond interactions with the hinge region of the kinase active site.
The general mechanism for the SNAr reaction on a chloropyrimidine involves the nucleophilic attack on the carbon bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion[5][6]. While traditionally viewed as a two-step process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism[7].
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often preferred as they can solvate the charged intermediate and facilitate the reaction.
-
Base: An excess of the reacting amine or the addition of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature can be modulated to control the rate of reaction. While some highly reactive nucleophiles may react at room temperature, heating is often necessary to achieve complete conversion.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized organic synthesis and are extensively used in the preparation of kinase inhibitors[8][9][10]. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.
For this compound, the C-Cl bond can participate in oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The choice of ligand, base, and reaction conditions is critical for achieving high yields and selectivity[9].
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The selection of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine or N-heterocyclic carbene (NHC) ligand is crucial. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of both the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K2CO3, Cs2CO3, K3PO4) is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) and to neutralize any acid generated during the reaction.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, depending on the specific coupling reaction and the solubility of the reactants.
Experimental Protocols
The following protocols are representative examples of how this compound and its close analogs can be utilized in the synthesis of kinase inhibitor scaffolds.
Protocol 1: Synthesis of a 5-Amino-4-methylpyrimidine Scaffold via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with an amine, a common step in the synthesis of many kinase inhibitors.
Workflow Diagram:
Caption: General workflow for SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, NMP, or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-chloropyrimidine derivative with a boronic acid to introduce an aryl or heteroaryl moiety.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 5-chloropyrimidine derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and a suitable ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Inert Atmosphere and Solvent: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS).
Application in Kinase Inhibitor Synthesis: A Case Study
The versatility of this compound and its derivatives is exemplified in the synthesis of a variety of kinase inhibitors targeting different signaling pathways.
Synthesis of ALK/EGFR Dual Inhibitors
Anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) are key targets in non-small cell lung cancer (NSCLC). A potent dual inhibitor, CHMFL-ALK/EGFR-050, was developed starting from a 2,5-dichloro-4-aminopyrimidine scaffold[1]. The synthesis highlights the sequential SNAr reactions at the C2 and C4 positions, demonstrating the differential reactivity of the chloro-substituents on the pyrimidine ring. While not directly starting from this compound, the synthetic logic is highly transferable.
Signaling Pathway Diagram:
Caption: Inhibition of ALK/EGFR signaling pathway.
Data Summary: Potency of Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of selected pyrimidine-based kinase inhibitors, showcasing the potency that can be achieved using this scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Potency (IC50, nM) | Reference |
| Compound 13 | Aurora A | 52.2 | >50% cMYC reduction at 1 µM | [11] |
| Compound 5f | PLK4 | 0.8 | 480 (MCF-7 cells) | [12] |
| CHMFL-ALK/EGFR-050 | ALK, EGFRL858R/T790M | 3.1, 1.9 | 24 (H3122 cells), 18 (H1975 cells) | [1] |
| L20 | HDAC3 | 217 | 970 (A2780 cells) | [9] |
Note: The table presents data from different studies and is for illustrative purposes. Direct comparison of potencies should be made with caution due to variations in assay conditions.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of kinase inhibitors. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of diverse molecular libraries. The strategic introduction of various substituents on the pyrimidine core enables the fine-tuning of inhibitory potency and selectivity against a wide range of kinase targets. The protocols and strategic insights provided in this guide are intended to empower researchers in the field of drug discovery to effectively utilize this important building block in the development of next-generation targeted therapeutics.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 5-Chloro-4-methylpyrimidine in Modern Agrochemical Synthesis
Abstract
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, holding a position of prominence in both pharmaceuticals and agrochemicals.[1][2] Within this class, 5-Chloro-4-methylpyrimidine (CAS No: 13036-57-2) emerges as a highly versatile and strategic intermediate.[3][4] Its specific substitution pattern—a reactive chlorine atom at the 5-position and a methyl group at the 4-position—provides a unique chemical handle for constructing complex molecular frameworks. This document serves as a detailed guide for researchers and development scientists, outlining the critical role of this compound in the synthesis of next-generation agrochemicals, with a primary focus on sulfonylurea herbicides. We will provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations that govern their successful implementation.
Physicochemical Profile and Strategic Importance
This compound is a light-yellow solid at room temperature, whose value lies in the reactivity of its chloro-substituent.[3] This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a wide array of functional groups, making it an ideal starting point for building diverse chemical libraries for agrochemical screening programs.
| Property | Value | Reference |
| CAS Number | 13036-57-2 | [4] |
| Molecular Formula | C₅H₅ClN₂ | [4] |
| Molecular Weight | 128.56 g/mol | [4] |
| Melting Point | 35-36 °C | [3] |
| Boiling Point | 94 °C (at 12 mmHg) | [3] |
| Appearance | Light yellow solid | [3] |
Core Application: Synthesis of Sulfonylurea Herbicides
The most prominent application of pyrimidine intermediates is in the synthesis of sulfonylurea herbicides. These compounds are renowned for their high efficacy at low application rates and their favorable safety profile towards mammals.[5]
Mechanism of Action: The "Why"
Sulfonylurea herbicides target and inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[6] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes.[5][6] As this pathway is absent in animals, sulfonylureas exhibit remarkable selectivity, making them safe for mammals and other non-target organisms.[5] The pyrimidine moiety of the herbicide plays a crucial role in binding to the active site of the AHAS enzyme.
Synthetic Strategy & Workflow
The synthesis of a sulfonylurea herbicide from this compound typically involves a two-part strategy: first, the formation of a key aminopyrimidine intermediate, followed by a coupling reaction with a phenylsulfonyl isocyanate or carbamate to create the characteristic sulfonylurea bridge.
Figure 1: General workflow for the synthesis of sulfonylurea herbicides.
Detailed Experimental Protocol: Synthesis of a Model Sulfonylurea
This protocol details the synthesis of a generic N-((4-methyl-pyrimidin-5-yl)aminocarbonyl)benzenesulfonamide, illustrating the core transformations.
PART A: Synthesis of 5-Amino-4-methylpyrimidine (Intermediate)
-
Principle: This step involves a nucleophilic aromatic substitution where an amine source displaces the chlorine atom at the 5-position. The choice of amine dictates the final properties of the herbicide. For this model, we will use ammonia.
-
Materials:
-
This compound (1.0 eq)
-
Ammonia (aqueous solution, e.g., 28-30%) (excess)
-
Zinc powder (catalytic or stoichiometric amount may be required depending on substrate)
-
Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated brine solution
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 10.0 g, 77.8 mmol).
-
Add water (100 mL) and zinc powder (e.g., 15.2 g, 233.4 mmol).[7]
-
Add aqueous ammonia (e.g., 33 mL, 233.4 mmol) and stir the mixture vigorously.[7]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Causality Note: Refluxing provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove zinc powder.
-
Extract the aqueous filtrate with ethyl acetate (3 x 100 mL). Causality Note: Ethyl acetate is a moderately polar organic solvent that effectively extracts the aminopyrimidine product from the aqueous phase.
-
Combine the organic layers, wash with saturated brine (1 x 50 mL) to remove residual water, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Amino-4-methylpyrimidine.
-
Purify the residue by silica gel column chromatography if necessary.
-
PART B: Coupling to Form the Sulfonylurea Bridge
-
Principle: The synthesized aminopyrimidine is coupled with a pre-formed sulfonyl carbamate. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the carbamate, followed by elimination of an alcohol/phenol.
-
Materials:
-
5-Amino-4-methylpyrimidine (from Part A, 1.0 eq)
-
Substituted Phenylsulfonyl Carbamate (e.g., Ethyl N-(phenylsulfonyl)carbamate) (1.0 eq)[5]
-
Toluene
-
Ethanol
-
-
Procedure:
-
In a flask equipped for azeotropic distillation (e.g., Dean-Stark apparatus), dissolve the 5-Amino-4-methylpyrimidine (e.g., 8.5 g, 77.8 mmol) and the phenylsulfonyl carbamate (1.0 eq) in a mixture of toluene and ethanol.[5]
-
Heat the mixture to reflux. The azeotrope of toluene and ethanol will be continuously removed, driving the reaction to completion by eliminating the alcohol byproduct.[5] Causality Note: Le Chatelier's principle is applied here; removing a product (ethanol) shifts the equilibrium towards the formation of the desired sulfonylurea.
-
Continue refluxing for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold toluene or hexane to remove impurities, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Example Pyrimidine-Based Herbicides | Target Weeds | Reference |
| Chlorsulfuron | Broadleaf weeds in cereal crops | [8] |
| Flupyrsulfuron-methyl | Grass and broadleaf weeds | [6][9] |
| Metsulfuron-methyl | Broadleaf weeds and some grasses | [9] |
Advanced Applications via Cross-Coupling Chemistry
Beyond sulfonylureas, this compound is a valuable substrate for creating novel fungicides and insecticides through palladium-catalyzed cross-coupling reactions.[10] This strategy allows for the precise installation of aryl, heteroaryl, or alkyl groups, which can profoundly influence biological activity.
Rationale and Workflow
The chlorine atom on the pyrimidine ring can be selectively targeted in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the pyrimidine core, a highly desirable feature in medicinal and agrochemical research. The general reactivity trend for halogens in these reactions is I > Br > Cl, meaning that reactions with chloro-substrates often require more carefully optimized conditions.[11]
Figure 2: Workflow for diversification via Suzuki cross-coupling.
Detailed Protocol: Suzuki Cross-Coupling
-
Principle: A palladium(0) catalyst facilitates the coupling of the chloropyrimidine (electrophile) with an organoboron compound (nucleophile) in the presence of a base. The reaction must be conducted under an inert atmosphere to protect the sensitive catalyst from oxidation.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 1.28 g, 10 mmol), the arylboronic acid (e.g., 1.46 g, 12 mmol), and the base (e.g., K₂CO₃, 2.76 g, 20 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times. Trustworthiness Note: This step is critical. The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like homocoupling of the boronic acid.[11]
-
Add the degassed solvent (e.g., 40 mL Dioxane, 10 mL Water) via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 231 mg, 0.2 mmol).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired 5-aryl-4-methylpyrimidine.
-
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction; water is often required for the transmetalation step. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and degradation of the palladium catalyst.[11] |
Conclusion
This compound is a powerful and versatile intermediate in agrochemical synthesis. Its well-defined reactivity allows for its incorporation into high-value products like sulfonylurea herbicides through robust and scalable nucleophilic substitution reactions. Furthermore, its utility as a substrate in modern cross-coupling chemistry opens the door to the rapid diversification and discovery of novel fungicides and insecticides. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important chemical building block in the development of innovative crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Step-by-Step Synthesis of Bioactive 5-Chloro-4-methylpyrimidine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless natural and synthetic bioactive compounds.[1] As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are recognized by a vast array of biological systems, making them "privileged scaffolds" in drug design.[2][3] Their inherent physicochemical properties allow them to serve as versatile templates for developing agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]
Within this broad class, 5-chloro-4-methylpyrimidine derivatives have emerged as particularly potent and selective modulators of key cellular targets, most notably protein kinases.[6] The chlorine atom at the 5-position often plays a crucial role in establishing specific interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity. This guide provides a detailed, step-by-step protocol for the synthesis of this important class of molecules, grounded in established, peer-reviewed methodologies. We will focus on a classic and highly effective medicinal chemistry strategy: the sequential functionalization of a multi-halogenated pyrimidine precursor.
Overall Synthetic Strategy
The most efficient and versatile route to synthesize a library of bioactive 5-chloro-4-(substituted amino)pyrimidine derivatives begins with a commercially available, multi-functionalized core, 2,4,5-trichloropyrimidine . The strategy hinges on the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for a controlled, stepwise introduction of different functionalities.
The general workflow is as follows:
-
Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position. The chlorine atom at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack. This allows for the selective introduction of a primary amine (e.g., a substituted aniline) at this position under relatively mild conditions.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position. The chlorine atom at the C2 position is less reactive than at C4. It can be substituted by a second nucleophile, often requiring more forcing conditions such as elevated temperatures, to yield the final, di-substituted product.
This sequential approach provides a robust platform for generating a diverse library of compounds for structure-activity relationship (SAR) studies.
Figure 1: General workflow for the sequential synthesis of 5-chloropyrimidine derivatives.
PART 1: Synthesis of the Key Intermediate: 2,5-Dichloro-N-arylpyrimidin-4-amine
This initial step selectively functionalizes the highly reactive C4 position of the pyrimidine ring. The choice of the aniline derivative in this step is critical as it introduces the first point of molecular diversity (R¹ group), which can be explored for its impact on biological activity. To create a "4-methylpyrimidine" derivative as per the topic, one would use an aniline containing a methyl group, such as p-toluidine (4-methylaniline).
Expertise & Causality:
The C4 and C6 positions of the pyrimidine ring are significantly more electron-deficient than the C2 position due to the proximity of the ring nitrogen atoms. This heightened electrophilicity makes the C4-chloro a prime target for nucleophilic attack. The reaction is typically run at or below room temperature to ensure high selectivity; at elevated temperatures, substitution at the C2 position can also occur, leading to a mixture of products. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing with the aniline nucleophile.
Protocol 1: Synthesis of 2,5-dichloro-N-phenylpyrimidin-4-amine
This protocol is adapted from the methodology reported by Zhang L, et al. in the Journal of Medicinal Chemistry for the synthesis of histone deacetylase (HDAC) inhibitors.[7]
Materials & Reagents
| Reagent/Material | M. Wt. | Amount (1 eq) | Moles | Notes |
| 2,4,5-Trichloropyrimidine | 183.42 | 0.50 g | 2.73 mmol | Starting material |
| Aniline | 93.13 | 0.28 mL | 3.00 mmol | Nucleophile (R¹ = H) |
| DIPEA | 129.24 | 0.95 mL | 5.46 mmol | Non-nucleophilic base |
| Acetonitrile (ACN) | - | 10 mL | - | Anhydrous solvent |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trichloropyrimidine (0.50 g, 2.73 mmol).
-
Add 10 mL of anhydrous acetonitrile (ACN) to dissolve the starting material.
-
Add aniline (0.28 mL, 3.00 mmol, 1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.95 mL, 5.46 mmol, 2.0 eq).
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add 25 mL of ice water to the flask to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium chloride (brine) solution (3 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by crystallization from ethyl acetate to yield the desired intermediate as a white powder.[7]
Expected Outcome: This procedure typically yields the intermediate product, 2,5-dichloro-N-phenylpyrimidin-4-amine, in good yield (literature reports 52%).[7] The structure should be confirmed using standard analytical techniques such as ¹H NMR and Mass Spectrometry.
PART 2: Synthesis of Final Bioactive this compound Derivatives
With the C4 position functionalized, the less reactive C2-chloro is now targeted for substitution. This step requires more energy, typically in the form of heat, to proceed at a reasonable rate. This second substitution introduces another point of diversity (R² group), which is crucial for fine-tuning the biological activity of the final molecule.
Expertise & Causality:
The electron-withdrawing effect of the newly installed arylamino group at C4 slightly deactivates the ring, making the C2-chloro even less reactive. Therefore, heating the reaction to reflux is necessary to overcome the activation energy for the second SNAr reaction. A base like potassium carbonate (K₂CO₃) is sufficient for this step, as the secondary amine nucleophiles (like piperazine) are generally strong enough not to require a more specialized organic base.
Protocol 2: Synthesis of methyl-4-(4-(5-chloro-4-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)benzoate
This protocol is a continuation of the synthesis reported by Zhang L, et al.[7]
Materials & Reagents
| Reagent/Material | M. Wt. | Amount (1 eq) | Moles | Notes |
| 2,5-dichloro-N-phenylpyrimidin-4-amine (from Part 1) | 240.09 | 0.24 g | 1.00 mmol | Intermediate product |
| Methyl 4-(piperazin-1-yl)benzoate | 220.27 | 0.27 g | 1.22 mmol | Nucleophile (R²) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.28 g | 2.00 mmol | Base |
| Acetonitrile (ACN) | - | 15 mL | - | Anhydrous solvent |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the intermediate from Part 1 (0.24 g, 1.00 mmol) in acetonitrile.
-
Add potassium carbonate (0.28 g, 2.00 mmol, 2.0 eq).
-
Add methyl 4-(piperazin-1-yl)benzoate (0.27 g, 1.22 mmol, 1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and evaporate the solvent under vacuum.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated brine (3 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or crystallization from ethyl acetate to obtain the target compound.[7]
Library of Derivatives: By varying the aniline in Part 1 and the secondary amine in Part 2, a library of compounds can be generated. The table below summarizes examples from the cited literature.[7]
| Aniline (Part 1) | Secondary Amine (Part 2) | Final Compound Yield |
| p-toluidine | Methyl 4-(piperazin-1-yl)benzoate | 36% |
| 4-ethylaniline | Methyl 4-(piperazin-1-yl)benzoate | 47% |
| 3-methoxyaniline | Methyl 4-(piperazin-1-yl)benzoate | 56% |
PART 3: Application Notes on Biological Activity
The synthesized 5-chloropyrimidine derivatives have shown significant potential as inhibitors of various protein kinases and other important enzymes like histone deacetylases (HDACs).[6][7] The specific substitutions on the pyrimidine core directly influence the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how molecular structure relates to biological function. For the HDAC inhibitors synthesized via the described route, key findings include:
-
Aryl Amino Group (R¹): Small electron-donating groups (like methyl or methoxy) on the phenyl ring at the C4 position are generally beneficial for HDAC inhibitory activity.[7]
-
Piperazine Moiety (R²): The piperazine linker and its substituent at the C2 position act as the "zinc-binding group," which is crucial for interacting with the zinc ion in the active site of HDAC enzymes.
Figure 2: Key SAR points for 5-chloropyrimidine-based HDAC inhibitors.
Quantitative Biological Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for select compounds against different HDAC isoforms, demonstrating their potency and selectivity.[7]
| Compound (R¹ group) | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| H (Phenyl) | 0.684 | 2.548 | 0.217 |
| 4-Methyl | 0.521 | 1.987 | 0.199 |
| 3-Methoxy | 0.495 | 1.562 | 0.153 |
These data indicate that the compounds exhibit selectivity for Class I HDACs, with particular potency against HDAC3.[7] Such selectivity is a critical goal in modern drug development to minimize off-target effects and enhance the therapeutic window.
References
- 1. echemi.com [echemi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. EP0029282B1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]
- 7. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Role of 4-Chloro-5-methylpyrimidine in Modern Medicinal Chemistry
Abstract
Substituted pyrimidines represent a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of therapeutic agents.[1][2] Their structural resemblance to the nucleobases of DNA and RNA allows for favorable interactions with a wide array of biological targets, including enzymes and receptors.[3][4] This guide provides an in-depth exploration of 4-Chloro-5-methylpyrimidine, a versatile and strategically important building block in drug discovery. We will dissect the chemical principles that make this reagent a powerful tool for generating molecular diversity, provide field-proven, step-by-step protocols for its key transformations, and illustrate its application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
The Pyrimidine Scaffold: A Privileged Core in Drug Design
The pyrimidine ring is an electron-rich six-membered heterocycle containing two nitrogen atoms.[2] This fundamental structure is integral to life, forming the basis for the nucleobases thymine, cytosine, and uracil. This inherent biocompatibility allows pyrimidine-based molecules to readily interact with biological systems.[3] In medicinal chemistry, the pyrimidine core offers a rigid and synthetically accessible framework that can be decorated with various functional groups to modulate pharmacological properties. Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring ligands into the active sites of protein targets. This has led to the development of numerous FDA-approved drugs across a spectrum of diseases, including oncology, infectious diseases, and inflammatory conditions.[2][3]
4-Chloro-5-methylpyrimidine: A Strategic Building Block
4-Chloro-5-methylpyrimidine (CAS No. 15849-51-1) is a highly valuable intermediate for constructing compound libraries for lead discovery and optimization. Its utility stems from a combination of structural and electronic features.
-
Chemical Properties:
-
Molecular Formula: C₅H₅ClN₂
-
Molecular Weight: 128.56 g/mol
-
Appearance: Off-white to yellow solid
-
-
Causality of Reactivity: The pyrimidine ring is inherently electron-deficient, which activates the chlorine atom at the C4 position towards nucleophilic attack and oxidative addition by transition metals. The adjacent methyl group at C5 provides steric hindrance and electronic influence, which can be exploited to fine-tune reactivity and modulate the conformation of the final molecule. The chlorine atom serves as an excellent synthetic handle, a "linchpin" that allows for the controlled and sequential introduction of diverse chemical moieties.
Below is a conceptual workflow illustrating how 4-Chloro-5-methylpyrimidine serves as a starting point for generating a library of diverse chemical entities.
Caption: Synthetic diversification from 4-Chloro-5-methylpyrimidine.
Key Synthetic Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthetic manipulation of 4-Chloro-5-methylpyrimidine. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[5][6] For chloropyrimidines, the electron-deficient nature of the ring facilitates the oxidative addition step, which can sometimes be challenging for other aryl chlorides.[7]
Objective: To couple an aryl or heteroaryl group to the C4 position of 4-Chloro-5-methylpyrimidine.
Materials:
-
4-Chloro-5-methylpyrimidine (1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-methylpyrimidine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system. Degassing of solvents is critical and can be achieved by sparging with argon for 15-20 minutes.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[9]
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Condition C is often effective for less reactive substrates. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ is highly effective but more expensive. |
| Solvent | Dioxane / H₂O | Toluene / H₂O | DME | Aqueous media often accelerate the transmetalation step.[10] |
| Temperature | 90 °C | 110 °C | 85 °C | Higher temperatures may be needed for stubborn couplings. |
Table 1. Representative conditions for Suzuki-Miyaura coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[11][12] The reaction couples an aryl halide with an amine and has largely replaced harsher classical methods.[11]
Objective: To install a primary or secondary amine at the C4 position of 4-Chloro-5-methylpyrimidine.
Materials:
-
4-Chloro-5-methylpyrimidine (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.2-1.5 equiv)
-
Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane, or THF)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add the 4-Chloro-5-methylpyrimidine followed by the anhydrous solvent. Stir for a few minutes to allow for catalyst pre-formation. Finally, add the amine coupling partner.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). The use of specialized, bulky phosphine ligands is often necessary for efficient coupling of aryl chlorides.[13]
-
Monitoring: Follow the reaction by LC-MS. These reactions are often complete within 2-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via silica gel chromatography to obtain the desired 4-aminopyrimidine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[11]
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The dysregulation of protein kinases is a primary driver in many cancers, making them a major focus of drug discovery.[14] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A key interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase. The 2,4-disubstituted pyrimidine scaffold is a privileged structure for this purpose, with the ring nitrogens perfectly positioned to act as hydrogen bond acceptors.[14]
4-Chloro-5-methylpyrimidine is an ideal starting point for synthesizing libraries of potential kinase inhibitors. For example, a Suzuki coupling can install a larger aromatic group at the C4 position to occupy the hydrophobic pocket of the active site, while a subsequent SNAr or Buchwald-Hartwig reaction at another position (if present, as in a dichloropyrimidine precursor) can attach a solubilizing group or another pharmacophoric element.
-
Example Application: The development of potent Aurora Kinase inhibitors often utilizes a bisanilinopyrimidine scaffold.[15] The synthesis starts with a dichloropyrimidine, where sequential displacement of the chlorine atoms with different anilines allows for the construction of the final inhibitor.[15] Similarly, inhibitors of Polo-like kinase 4 (PLK4) and dual ALK/EGFR inhibitors have been developed using a 5-chloropyrimidine core, demonstrating the broad utility of this scaffold in oncology.[16][17] The methyl group at the C5 position can provide beneficial steric interactions, improve metabolic stability, or enhance selectivity for the target kinase over off-target kinases.
Conclusion
4-Chloro-5-methylpyrimidine is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly and efficiently explore chemical space. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the systematic generation of analogues for structure-activity relationship (SAR) studies. The resulting substituted pyrimidines are well-established as effective scaffolds for targeting a range of diseases, most notably in the field of oncology. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively leverage this versatile building block in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 5-Chloro-4-methylpyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 5-Chloro-4-methylpyrimidine Scaffold in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Its presence in the building blocks of DNA and RNA provides a bio-isosteric advantage, often facilitating interactions with biological targets like enzymes and receptors.[4] The landscape of FDA-approved drugs is rich with pyrimidine-containing molecules, underscoring their therapeutic importance in oncology, infectious diseases, and metabolic disorders.[5]
The this compound moiety, in particular, has emerged as a key pharmacophore in the development of targeted therapies, especially in the realm of kinase and histone deacetylase (HDAC) inhibitors. The electron-withdrawing nature of the chlorine atom at the 5-position can enhance the reactivity of the pyrimidine ring, making it a valuable anchor for covalent inhibitors or a crucial component for establishing potent, non-covalent interactions within an active site.[6][7]
These application notes provide detailed protocols for two distinct high-throughput screening (HTS) assays designed to identify novel inhibitors from a compound library featuring the this compound scaffold. The first protocol details a Lanthascreen™ Eu Kinase Binding Assay, a robust method for identifying kinase inhibitors. The second outlines a luminescence-based HDAC assay, suitable for discovering epigenetic modulators.
Application Note 1: High-Throughput Screening for Novel Kinase Inhibitors Using a Lanthascreen™ Eu Kinase Binding Assay
1.1. Scientific Rationale and Assay Principle
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[8] The Lanthascreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a direct measure of a test compound's ability to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
The assay relies on the transfer of energy from a terbium (Tb)-labeled anti-tag antibody bound to the kinase to a fluorescent tracer. When the tracer is bound to the kinase, excitation of the terbium donor results in a high TR-FRET signal. Compounds that bind to the kinase's ATP-binding pocket, such as those based on the this compound scaffold, will displace the tracer, leading to a decrease in the TR-FRET signal. This format is highly amenable to HTS due to its homogeneous nature, sensitivity, and reduced interference from colored or fluorescent compounds.[9]
1.2. Visualizing the Lanthascreen™ Assay Principle
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Design and Implementation of High Throughput Screening Assays for Drug Discoveries | Semantic Scholar [semanticscholar.org]
Scalable Synthesis Methods for 5-Chloro-4-methylpyrimidine: Application Notes and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Chloro-4-methylpyrimidine is a pivotal heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it an important intermediate for kinase inhibitors and other targeted therapeutics. The scalability of its synthesis is therefore a critical factor for enabling large-scale production and development. This guide provides detailed protocols and expert insights into two robust and scalable synthetic routes for the production of this compound, designed for reproducibility and efficiency in a professional laboratory setting.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in countless natural products and synthetic drugs. The precise placement of functional groups on this ring system dictates its biological activity. This compound offers a unique combination of a reactive chloro group at an electron-rich position and a methyl group that can be further functionalized or used for steric control. The chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of amine, ether, and thioether linkages, which are common pharmacophores. This guide details two field-proven, scalable synthetic strategies, moving from common starting materials to the final product, with an emphasis on the chemical reasoning behind each step.
Route 1: Synthesis via Deoxychlorination of 4-Methylpyrimidin-5-ol
This is arguably the most direct and industrially favored route, contingent on the availability of the 4-methylpyrimidin-5-ol precursor. The conversion of a hydroxyl group on a heteroaromatic ring to a chloride is a high-yielding and well-understood transformation. The use of phosphorus oxychloride (POCl₃) is a classic and cost-effective method for this deoxychlorination.[1][2][3]
Causality and Strategic Choice
The hydroxyl group of 4-methylpyrimidin-5-ol exists in tautomeric equilibrium with its keto form, 5-methylpyrimidin-4(3H)-one. This tautomer can be readily activated by POCl₃. The reaction proceeds through the formation of a phosphate ester intermediate, which renders the carbon atom highly electrophilic. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 5-chloro product.[4] Recent advancements have demonstrated that this reaction can be performed efficiently on a large scale under solvent-free conditions using equimolar amounts of POCl₃, which significantly improves the process safety, cost, and environmental footprint by minimizing hazardous waste.[1][3]
Experimental Workflow: Deoxychlorination Route
Caption: Workflow for Route 1: Synthesis from 4-Methylpyrimidin-5-ol.
Protocol 1.1: Synthesis of 4-Methylpyrimidin-5-ol (Precursor)
This protocol is based on established methods for pyrimidine ring synthesis via cyclocondensation.[5]
-
Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel. The system should be under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: In the flask, prepare a solution of sodium methoxide (1.1 equivalents) in an appropriate high-boiling solvent like n-butanol. Heat the solution to distill off the methanol until the internal temperature reaches ~110°C.
-
Reaction: Prepare a solution of methyl 3-amino-2-methylcrotonate (1.0 equivalent) and formamide (2.0-3.0 equivalents) in n-butanol. Add this solution dropwise to the sodium methoxide mixture while maintaining the temperature at 110°C.
-
Reaction Monitoring: The reaction is typically heated at reflux for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 1.2: Scalable Deoxychlorination of 4-Methylpyrimidin-5-ol
This protocol is adapted from modern, solvent-free methods for enhanced scalability and safety.[1][3]
-
Setup: The reaction must be performed in a sealed pressure reactor suitable for high temperatures (e.g., a Teflon-lined stainless steel autoclave).
-
Reagent Charging: To the reactor, charge 4-methylpyrimidin-5-ol (1.0 equivalent), pyridine (1.0 equivalent, acts as a base), and phosphorus oxychloride (POCl₃, 1.0-1.1 equivalents per hydroxyl group). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Seal the reactor and heat the mixture to 160°C with vigorous stirring for 2-3 hours. The reaction proceeds under autogenous pressure.
-
Work-up: Cool the reactor to room temperature. Caution: The reactor will be under pressure. Vent safely. Slowly and carefully pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood to quench the excess POCl₃. This is a highly exothermic process.
-
Extraction: Once the quench is complete, basify the aqueous slurry to a pH of 8-9 with a suitable base (e.g., 50% NaOH solution or solid Na₂CO₃), ensuring the temperature is kept low with an ice bath. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
| Parameter | Protocol 1.1 (Precursor) | Protocol 1.2 (Chlorination) |
| Key Reagents | Methyl 3-amino-2-methylcrotonate, Formamide, NaOMe | 4-Methylpyrimidin-5-ol, POCl₃, Pyridine |
| Solvent | n-Butanol | Solvent-free |
| Temperature | ~110°C | 160°C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 70-85% | >85% |
| Scalability | Good | Excellent |
Route 2: Synthesis via Sandmeyer Reaction of 5-Amino-4-methylpyrimidine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[6][7][8] This method is highly scalable and its application to heteroaromatic amines, including pyrimidines, is well-documented.[9]
Causality and Strategic Choice
This route involves two key transformations: the formation of a diazonium salt from the amine, and the subsequent copper(I)-catalyzed decomposition of this salt in the presence of a chloride source.
-
Diazotization: 5-Amino-4-methylpyrimidine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5°C). This converts the primary amine into a pyrimidine-5-diazonium salt. Low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) species catalyzes a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the Cu(I) catalyst and forming the final product.[6]
Experimental Workflow: Sandmeyer Route
Caption: Workflow for Route 2: Synthesis via Sandmeyer Reaction.
Protocol 2.1: Synthesis of 5-Amino-4-methylpyrimidine (Precursor)
This protocol outlines a plausible route involving pyrimidine ring construction followed by functional group manipulation, inspired by scalable syntheses of related compounds.[10][11]
-
Ring Formation: Synthesize 4-amino-2-methylpyrimidine-5-carbonitrile. This can be achieved by reacting malononitrile with acetamidine and a formylating agent like the Vilsmeier reagent (prepared from DMF and POCl₃) in a one-pot or two-step sequence.[10]
-
Nitrile Reduction: The resulting 4-amino-2-methylpyrimidine-5-carbonitrile is then reduced to the corresponding aminomethyl compound, 4-amino-5-aminomethyl-2-methylpyrimidine. This is typically done via catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under hydrogen pressure.
-
Deamination (Hypothetical Step): Selective removal of the exocyclic aminomethyl group to yield 5-amino-4-methylpyrimidine would be required. Note: As a more direct alternative, synthesizing 5-nitro-4-methylpyrimidine and subsequently reducing the nitro group to an amine is a common and scalable strategy in heterocyclic chemistry.[12]
Protocol 2.2: Diazotization and Sandmeyer Chlorination
-
Setup: Use a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Prepare an ice/salt bath to maintain a low temperature.
-
Diazotization:
-
Dissolve 5-amino-4-methylpyrimidine (1.0 equivalent) in concentrated hydrochloric acid (approx. 3-4 equivalents) and water. Cool the solution to 0-5°C in the ice bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 equivalents) in concentrated hydrochloric acid.
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract several times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
| Parameter | Protocol 2.1 (Precursor) | Protocol 2.2 (Sandmeyer) |
| Key Reagents | Malononitrile, Acetamidine, Vilsmeier Reagent, H₂/Catalyst | 5-Amino-4-methylpyrimidine, NaNO₂, HCl, CuCl |
| Solvent | Various (e.g., DMF, alcohols) | Water / HCl |
| Temperature | Varies by step | 0-5°C, then 50-60°C |
| Reaction Time | Multi-step, variable | 2-4 hours |
| Typical Yield | 60-70% (overall) | 70-90% |
| Scalability | Good | Excellent |
Alternative Strategy: Direct C-H Chlorination
A third potential route is the direct, regioselective chlorination of 4-methylpyrimidine. Reagents like N-Chlorosuccinimide (NCS) are known to chlorinate electron-rich aromatic and heteroaromatic systems.[13][14][15][16] The pyrimidine ring itself is electron-deficient, however, the C-5 position is the most susceptible to electrophilic attack. The challenge lies in achieving high regioselectivity to avoid chlorination at other positions or on the methyl group. This route is synthetically attractive due to its atom economy but would require significant process development to control selectivity and may not be as readily scalable as the two primary routes described.
Conclusion
For the scalable production of this compound, two primary strategies stand out for their reliability, scalability, and foundation in well-established chemical principles. Route 1 , the deoxychlorination of 4-methylpyrimidin-5-ol using POCl₃, is highly efficient and benefits from modern, solvent-free protocols that enhance safety and reduce waste. Route 2 , the Sandmeyer reaction of 5-amino-4-methylpyrimidine, offers a classic and robust alternative that is also amenable to large-scale production. The choice between these routes will ultimately depend on the cost and availability of the respective starting materials, as well as the specific capabilities of the manufacturing facility. Both methods provide a strong foundation for the reliable and scalable synthesis of this critical chemical intermediate.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. Applications of N-Chlorosuccinimide in Organic Synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. isca.me [isca.me]
- 16. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Regioselective Functionalization of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, including the nucleobases uracil, thymine, and cytosine, and a vast array of synthetic therapeutic agents.[1] Its prevalence in FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and cardiovascular conditions, underscores its significance as a "privileged" heterocyclic motif.[2][3] The biological activity of pyrimidine-based compounds is intimately linked to the nature and position of substituents on the ring. Consequently, the ability to achieve regioselective functionalization—the precise installation of chemical groups at specific positions (C2, C4, C5, or C6)—is of paramount importance in the design and synthesis of novel drug candidates.[1][4]
This comprehensive guide provides an in-depth exploration of key strategies for the regioselective functionalization of the pyrimidine ring. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical protocols necessary to navigate this critical area of synthetic chemistry. We will delve into the mechanistic underpinnings of various methodologies, from classical approaches to modern transition-metal-catalyzed C-H activation, providing detailed, step-by-step protocols and comparative data to inform experimental design.
I. Strategic Approaches to Regioselective Functionalization: A Mechanistic Overview
The regioselectivity of pyrimidine functionalization is governed by the inherent electronic properties of the ring and the judicious choice of reagents and reaction conditions. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Conversely, electrophilic substitution is generally disfavored. Modern synthetic methods have been developed to exploit and, in many cases, override these inherent reactivities to achieve functionalization at all positions of the pyrimidine core.
Here, we will focus on three major pillars of regioselective pyrimidine functionalization:
-
Deprotonative Metalation (Directed ortho-Metalation): This strategy involves the use of strong bases to deprotonate a C-H bond, typically adjacent to a directing group, to form an organometallic intermediate that can then be quenched with an electrophile.
-
Transition-Metal-Catalyzed C-H Activation: This powerful and atom-economical approach enables the direct functionalization of C-H bonds, often with high regioselectivity dictated by the catalyst, ligands, and directing groups.[5][6]
-
Radical and Photochemical Reactions: These methods, including the classic Minisci reaction, offer unique regioselectivities for the introduction of alkyl and acyl groups onto the electron-deficient pyrimidine ring.[5]
dot graph TD { A[Pyrimidine Core] --> B{Deprotonative Metalation}; A --> C{Transition-Metal-Catalyzed C-H Activation}; A --> D{Radical/Photochemical Reactions}; B --> E[C2/C4/C6 Functionalization]; C --> F[C2/C5 Functionalization]; D --> G[C2/C4 Functionalization]; }
Caption: Key strategies for the regioselective functionalization of the pyrimidine ring.
II. Deprotonative Metalation: Precise Functionalization via Organometallic Intermediates
Directed ortho-metalation, particularly lithiation, is a well-established strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyrimidines, this approach typically targets the C5 position, directed by substituents at the C2 or C4 positions. However, functionalization at other positions is also achievable depending on the substrate and reaction conditions.
Causality Behind Experimental Choices
The choice of base, solvent, and temperature is critical for achieving high regioselectivity and yield in deprotonative metalation. Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are commonly employed to prevent nucleophilic addition to the pyrimidine ring. The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate. The addition of co-solvents or additives can significantly influence the outcome of the reaction. For instance, bis(2-dimethylaminoethyl)ether has been shown to increase both the degree of lithiation and the stability of the lithiated intermediate in the functionalization of protected 4-chloropyrrolopyrimidines.[4]
Protocol 1: Regioselective Lithiation and Electrophilic Quench of a Protected 4-Chloropyrrolopyrimidine[7]
This protocol describes the directed lithiation at the C6 position of a protected 4-chloropyrrolopyrimidine, followed by quenching with an aldehyde.
Materials:
-
4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2 M in THF/n-hexane/ethylbenzene)
-
Aldehyde or Ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas for inert atmosphere
Step-by-Step Methodology:
-
Under a nitrogen atmosphere, dissolve 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.6 equiv) dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve the desired aldehyde or ketone (1.2 equiv) in dry THF.
-
Add the electrophile solution dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 60 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Electrophile | Product Yield (%) |
| Benzaldehyde | 68 |
| 4-Methoxybenzaldehyde | 75 |
| Cyclohexanone | 82 |
Table 1: Representative yields for the directed lithiation and electrophilic quench of a protected 4-chloropyrrolopyrimidine.
III. Transition-Metal-Catalyzed C-H Activation: A Modern Approach to Pyrimidine Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[5][6] In the context of pyrimidines, palladium-catalyzed reactions have been extensively developed for the regioselective introduction of aryl, alkenyl, and alkyl groups. The regioselectivity is often controlled by the presence of a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond.
dot graph TD { A[Pyrimidine with Directing Group] -- Pd(II) Catalyst --> B(Palladacycle Intermediate); B -- Coupling Partner --> C{C-C or C-Heteroatom Bond Formation}; C -- Reductive Elimination --> D[Functionalized Pyrimidine]; }
Caption: Generalized catalytic cycle for palladium-catalyzed C-H activation.
Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidines
The 2-amino group can act as an effective directing group for the C5-arylation of pyrimidines. This transformation is highly valuable for the synthesis of biologically active molecules.
Protocol 2: Palladium-Catalyzed C5-Arylation of a 2-Aminopyrimidine Derivative[4][8]
This protocol details a microwave-assisted direct arylation of a 2-aminopyrimidine derivative with an aryl bromide.
Materials:
-
2-Aminopyrimidine derivative (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous Dimethylacetamide (DMA)
-
Microwave reactor vials
-
Ethyl acetate, water, brine, and anhydrous magnesium sulfate for workup
Step-by-Step Methodology:
-
To a microwave vial, add the 2-aminopyrimidine derivative, aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMA and pivalic acid to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 130 °C for 6 hours.
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Aryl Bromide | Product Yield (%) |
| 4-Bromoanisole | 85 |
| 4-Bromotoluene | 78 |
| 3-Bromopyridine | 65 |
Table 2: Representative yields for the palladium-catalyzed C5-arylation of a 2-aminopyrimidine derivative.[7]
IV. Radical Reactions: The Minisci Reaction for C-H Alkylation
The Minisci reaction is a classic method for the direct alkylation of electron-deficient heterocycles via a radical-mediated pathway.[8] This reaction is particularly useful for introducing alkyl groups at the C2 and C4 positions of the pyrimidine ring, which are electronically activated towards nucleophilic attack by radicals.
Understanding the Regioselectivity
The Minisci reaction proceeds through the generation of a nucleophilic alkyl radical, which then adds to the protonated, electron-deficient pyrimidine ring. The regioselectivity is governed by the relative stability of the resulting radical adduct intermediates. For pyrimidine, addition at the C2 and C4 positions is generally favored.
Protocol 3: Minisci-Type Alkoxycarbonylation of 5-Halopyrimidines[10]
This protocol describes a facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci-type reaction.
Materials:
-
5-Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Ethyl pyruvate (4.5 equiv)
-
Acetic acid
-
30% aqueous hydrogen peroxide (H₂O₂) (3.0 equiv)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (3.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂) and water for the reaction medium
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching
Step-by-Step Methodology:
-
In a round-bottom flask, cool ethyl pyruvate to -10 °C.
-
Slowly add acetic acid while maintaining the internal temperature below -5 °C.
-
Add 30% aqueous H₂O₂ solution dropwise, keeping the temperature below 0 °C. Stir for 15 minutes to form the hydroperoxy species.
-
In a separate flask, dissolve the 5-halopyrimidine and FeSO₄·7H₂O in a mixture of water and CH₂Cl₂.
-
Cool the pyrimidine solution to 0 °C and add concentrated H₂SO₄.
-
Add the pre-formed hydroperoxy species from step 3 dropwise to the pyrimidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated solution of NaHCO₃ until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| 5-Halopyrimidine | Product Yield (%) |
| 5-Bromopyrimidine | 75 |
| 5-Chloropyrimidine | 68 |
Table 3: Representative yields for the Minisci-type alkoxycarbonylation of 5-halopyrimidines.[9]
V. Enzymatic Functionalization: A Green Chemistry Approach
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for the functionalization of pyrimidines, particularly pyrimidine nucleosides.[10] Enzymes such as phosphorylases and glycosyltransferases can be employed to modify the pyrimidine core under mild, aqueous conditions.[11][12]
While the development of general enzymatic methods for the functionalization of the pyrimidine ring itself is still an emerging field, the enzymatic synthesis and modification of pyrimidine nucleosides is well-established. For instance, uracil phosphoribosyltransferases can be used for the synthesis of pyrimidine nucleoside-5'-monophosphate analogues.[11]
dot graph TD { A[Pyrimidine Base + Activated Sugar] -- Glycosyltransferase --> B[Pyrimidine Nucleoside]; B -- Kinase --> C[Pyrimidine Nucleotide]; }
Caption: Enzymatic synthesis of pyrimidine nucleosides and nucleotides.
VI. Conclusion and Future Outlook
The regioselective functionalization of the pyrimidine ring is a dynamic and continually evolving field. The methods outlined in this guide, from classic deprotonative metalation to modern C-H activation and biocatalysis, provide a powerful toolkit for chemists in academia and industry. The ability to precisely modify the pyrimidine scaffold is a key enabling technology in the quest for new and improved therapeutics. Future advancements will likely focus on the development of even more efficient, selective, and sustainable methodologies, including novel catalytic systems and the expanded application of enzymatic transformations. The late-stage functionalization of complex pyrimidine-containing molecules will also continue to be a major area of research, offering the potential to rapidly generate analogues of drug candidates with improved pharmacological properties.[13]
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis | Semantic Scholar [semanticscholar.org]
- 3. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Direct Regioselective C-H Cyanation of Purines | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 5-Chloro-4-methylpyrimidine
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] The introduction of a nitrogen-based substituent onto this heterocycle via carbon-nitrogen (C-N) bond formation is a critical transformation for generating libraries of potential therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over classical methods which often suffer from limited substrate scope and harsh reaction conditions.[3][4]
This guide provides a detailed technical overview and actionable protocols for the successful amination of 5-chloro-4-methylpyrimidine, an electron-deficient heteroaryl chloride. While aryl chlorides are known to be more challenging substrates for cross-coupling than their bromide or iodide counterparts, modern advancements in catalyst design have made these transformations highly efficient and reliable.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer field-proven insights for optimization and troubleshooting.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a complex catalytic process involving the interplay of a palladium precursor, a phosphine ligand, and a base. The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][7][8] The ligand plays a pivotal role, as its steric bulk and electron-donating properties are crucial for promoting the challenging oxidative addition of the C-Cl bond to the Pd(0) center and facilitating the final reductive elimination step.[9][10]
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point for the coupling of various primary and secondary amines with this compound. Given the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond, the choice of a highly active catalyst system is paramount.[5] We recommend a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
Materials and Equipment:
-
Substrate: this compound (1.0 mmol, 1.0 equiv)
-
Amine: Desired primary or secondary amine (1.2 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: XPhos (0.022 mmol, 2.2 mol%) if using Pd₂(dba)₃
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane (5 mL)
-
Reaction Vessel: Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert Atmosphere: High-purity nitrogen or argon gas line
-
Standard laboratory glassware, syringes, and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: Assemble the reaction vessel and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon. This step is critical as the active Pd(0) catalyst is sensitive to oxygen.[11]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (or palladium source and ligand), the base (NaOtBu), this compound, and the magnetic stir bar to the reaction vessel.
-
Solvent and Amine Addition: Seal the vessel with a septum. Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (liquid amines can be added directly; solid amines can be dissolved in a small amount of the reaction solvent).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir the mixture vigorously. For microwave-assisted reactions, irradiate at a similar temperature.[12]
-
Monitoring Progress: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Take small aliquots from the reaction mixture under inert conditions to avoid introducing oxygen.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 5-amino-4-methylpyrimidine derivative.
Optimization and Parameter Selection
Achieving high yields and purity often requires systematic optimization of reaction parameters. The following table summarizes key variables and provides guidance based on established principles for coupling with challenging heteroaryl chlorides.[5][13]
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Palladium Source | XPhos Pd G3 (precatalyst) or Pd₂(dba)₃ | Precatalysts like XPhos Pd G3 ensure the correct Pd:ligand ratio and offer greater air stability and consistency.[11] If using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond and promoting efficient reductive elimination.[9][10] Ligand screening is often the most impactful optimization step. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[13] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but often require higher temperatures and more active catalyst systems.[14][15] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are standard. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[11] |
| Temperature | 100-110 °C | The oxidative addition of C-Cl bonds is often the rate-limiting step and typically requires elevated temperatures to proceed efficiently.[5] |
| Amine Stoichiometry | 1.2 - 1.5 equivalents | A slight excess of the amine can help drive the reaction to completion and can suppress side reactions like hydrodehalogenation.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination or poor quality of Pd source. 2. Inappropriate Ligand: Ligand is not sufficiently electron-rich or bulky. 3. Insufficient Temperature: Reaction temperature is too low for C-Cl bond activation. | 1. Ensure rigorous inert atmosphere using Schlenk techniques; use a fresh, high-quality Pd source or an air-stable precatalyst.[11] 2. Screen more active biarylphosphine ligands (e.g., RuPhos, BrettPhos).[9] 3. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation | The desired reductive elimination is slow, allowing for competing reduction of the aryl chloride. | 1. Use a more electron-donating ligand to accelerate reductive elimination. 2. Ensure strictly anhydrous conditions, as water can be a proton source.[5] 3. Increase the concentration of the amine. |
| Homocoupling of Amine | This is less common but can occur with certain catalyst systems. | Screen different ligand/base combinations. This side reaction is generally minimal with modern Buchwald-Hartwig systems.[16] |
| Difficult Purification | Residual catalyst and ligand byproducts. | After aqueous work-up, consider a filtration through a plug of Celite or silica to remove some palladium residues before column chromatography. |
Workflow for Reaction Optimization
A logical approach to optimizing the C-N coupling is essential for efficiently achieving desired outcomes. The following workflow outlines a systematic process for refining reaction conditions.
Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed amination of this compound is a highly effective method for synthesizing valuable 5-aminopyrimidine derivatives. Success hinges on the rational selection of a modern, highly active catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand, and the maintenance of strictly inert reaction conditions. By following the detailed protocols and optimization strategies outlined in this guide, researchers can confidently and efficiently access a diverse range of functionalized pyrimidines for applications in drug discovery and materials science.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds [ouci.dntb.gov.ua]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
identifying side products in 5-Chloro-4-methylpyrimidine synthesis
Technical Support Center: 5-Chloro-4-methylpyrimidine Synthesis
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of this compound. As a critical intermediate in the development of advanced pharmaceutical agents and functional materials, achieving high purity is paramount. However, the synthetic pathways leading to this compound are often accompanied by the formation of closely-related side products, complicating purification and potentially compromising downstream applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explore the mechanistic origins of common impurities, providing you with the expert insights needed to diagnose issues, optimize your reaction conditions, and validate the purity of your final product.
Troubleshooting & FAQs: Navigating Your Synthesis
Q1: I'm synthesizing this compound from 6-methyluracil using phosphorus oxychloride (POCl₃), but my crude product shows multiple spots on TLC and several peaks in the LC-MS. What are the most probable side products?
A1: This is a very common scenario. The synthesis starting from 6-methyluracil (which exists in tautomeric equilibrium with 4-hydroxy-6-methylpyrimidin-2(1H)-one) involves both chlorination of the hydroxyl groups and electrophilic chlorination of the aromatic ring. The complexity of the product mixture arises from the stepwise nature of these transformations and potential over-reaction.
The primary side products you are likely observing are:
-
2,4-Dichloro-6-methylpyrimidine: This is arguably the most common and significant impurity. It forms when both hydroxyl groups of the 6-methyluracil tautomer are substituted by chlorine atoms by the POCl₃ reagent. This is an over-chlorination product relative to your target.[1]
-
Partially Chlorinated Intermediates: The reaction may not go to completion, leaving intermediates such as 5-chloro-6-methyl-2,4-pyrimidinediol (from ring chlorination without hydroxyl substitution) or various mono-chloro, mono-hydroxy species (e.g., 2-chloro-4-hydroxy-6-methylpyrimidine).[2]
-
Unreacted Starting Material: Residual 6-methyluracil may be present if the reaction conditions (temperature, time, reagent stoichiometry) are insufficient.
-
Side-Chain Chlorinated Species: Under certain conditions, particularly with prolonged reaction times at high temperatures or exposure to radical initiators, chlorination of the methyl group can occur to yield 5-Chloro-4-(chloromethyl)pyrimidine .[3]
The formation of these impurities is mechanistically governed by the reactivity of the pyrimidine ring and the potent dehydrating and chlorinating nature of POCl₃. Electrophilic substitution is highly favored at the electron-rich C5 position, while the hydroxyl groups are readily converted to better leaving groups by phosphorylation before nucleophilic attack by chloride.[4]
Q2: My mass spectrometry data shows a prominent peak with an isotopic pattern suggesting two chlorine atoms (M, M+2, M+4) at m/z 162/164/166. What is this impurity?
A2: This mass signature is characteristic of 2,4-Dichloro-6-methylpyrimidine (C₅H₄Cl₂N₂). The molecular weight of this compound is 162.01 g/mol . The distinctive isotopic pattern arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The M+2 peak will have roughly 65% the intensity of the M peak, and the M+4 peak will be about 10% of the M peak's intensity.
This side product is formed when the chlorination reaction proceeds too far, substituting both tautomeric hydroxyl groups of the starting 6-methyluracil.
Workflow: Main Reaction and Side Product Formation
The following diagram illustrates the synthetic pathway from 6-methyluracil, highlighting the branch points where key impurities are generated.
Caption: Synthetic pathway and formation of major side products.
Q3: How can I adjust my reaction conditions to minimize the formation of 2,4-Dichloro-6-methylpyrimidine and other impurities?
A3: Optimizing your reaction protocol is key to maximizing the yield of the desired product while suppressing side reactions. Here are actionable, field-proven recommendations:
-
Control Stoichiometry: Carefully control the molar ratio of POCl₃ to 6-methyluracil. Using a large excess of POCl₃ will strongly favor the formation of the dichlorinated byproduct. Start with a ratio of 1.5 to 2.5 equivalents of POCl₃ and titrate from there based on your results.
-
Temperature and Time Management: Over-chlorination is often a result of excessive temperature or prolonged reaction times.
-
Monitor the reaction progress closely using TLC or in-situ LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the dichlorinated product appear.
-
Consider a lower reaction temperature (e.g., 80-90 °C instead of reflux at >100 °C) for a longer period. This can provide a wider window to stop the reaction at the desired mono-chlorinated stage.
-
-
Use of Tertiary Amine Bases: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be beneficial. These bases act as catalysts and HCl scavengers, which can sometimes improve selectivity and reaction rates, potentially allowing for milder conditions.[5]
-
Solvent Choice: While POCl₃ can act as its own solvent, using a high-boiling inert co-solvent like toluene or acetonitrile can help moderate the reaction temperature and improve slurry handling. Chlorinated solvents should generally be avoided as they can participate in side reactions.[6]
Q4: What are the best analytical methods to identify and quantify these impurities?
A4: A multi-technique approach is essential for robust impurity profiling. No single method can provide all the necessary information.
| Impurity Name | Molecular Weight ( g/mol ) | Common Analytical Technique(s) | Key Identification Marker |
| 6-Methyluracil (Starting Material) | 126.11 | LC-MS, HPLC-UV | Distinct retention time, m/z = 127 [M+H]⁺. More polar than chlorinated products. |
| This compound | 128.56 | GC-MS, LC-MS, ¹H NMR | m/z = 129/131 [M+H]⁺. ¹H NMR: Pyrimidine protons (δ ~8.5-8.7 ppm), methyl singlet (δ ~2.6 ppm). [7][8] |
| 2,4-Dichloro-6-methylpyrimidine | 162.01 | GC-MS, LC-MS | m/z = 163/165/167 [M+H]⁺. Distinct isotopic pattern for two Cl atoms. |
| 5-Chloro-4-(chloromethyl)pyrimidine | 162.01 | GC-MS, LC-MS, ¹H NMR | m/z = 163/165/167 [M+H]⁺. ¹H NMR: Absence of methyl singlet, appearance of chloromethyl singlet (δ ~4.8 ppm). |
| Partially Chlorinated Intermediates | Variable | LC-MS | Masses corresponding to the addition of Cl and/or loss of OH groups from the starting material. |
Table 1: Summary of Key Side Products and Analytical Signatures.
Protocol: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a robust starting point for separating this compound from its common process-related impurities.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Ramp linearly from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection:
-
UV/DAD: Monitor at 254 nm and 270 nm.
-
MS (ESI+): Scan range m/z 100-300.
-
-
Expected Elution Order: 6-Methyluracil (most polar, earliest eluting) -> Partially Chlorinated Intermediates -> this compound -> Dichlorinated byproducts (least polar, latest eluting).
This method leverages the polarity differences between the components for effective separation.[9][10][11]
Q5: My purification by column chromatography is difficult, with impurities co-eluting with the product. What are some effective purification strategies?
A5: Co-elution is common due to the similar polarities of the chlorinated pyrimidine species.
-
Chromatography Optimization: If using normal-phase silica gel chromatography, a shallow solvent gradient is crucial. A hexane/ethyl acetate or dichloromethane/ethyl acetate system often works well. Try a very slow increase in the polar solvent concentration to improve resolution.[1]
-
Recrystallization: This can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems. A nonpolar solvent in which the product is sparingly soluble at room temperature but soluble when hot (e.g., heptane, cyclohexane, or a toluene/heptane mixture) is a good starting point. The dichlorinated byproduct, being less polar, may remain in the mother liquor.
-
Acid-Base Extraction: If you have acidic or basic impurities (like unreacted uracil, which is weakly acidic), a liquid-liquid extraction workup can be effective. Dissolve the crude mixture in a water-immiscible solvent (e.g., dichloromethane) and wash with a dilute aqueous base (like NaHCO₃) to remove acidic components, followed by a water wash.
References
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 7. 54198-82-2|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 54198-82-2 [sigmaaldrich.com]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Purification Strategies for Crude 5-Chloro-4-methylpyrimidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 5-Chloro-4-methylpyrimidine. We will address common issues through a troubleshooting and FAQ format, grounding our advice in established chemical principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Common synthesis pathways, such as the chlorination of 4-methyl-5-hydroxypyrimidine or reactions involving precursors like 2,4-dichloro-5-methylpyrimidine, can introduce specific impurities. You should anticipate the presence of:
-
Unreacted Starting Materials: Precursors like 2,4-dichloro-6-methylpyrimidine or 2-hydroxy-4-methylpyrimidine are common contaminants.[1][2]
-
Regioisomers: Depending on the synthetic method, isomers such as 2-chloro-4-methylpyrimidine or 4-chloro-6-methylpyrimidine may form as byproducts.
-
Hydrolysis Products: this compound is moisture-sensitive.[3] Exposure to water during workup or storage can lead to the formation of 4-methyl-5-chloropyrimidin-2-ol.
-
Reagents and Byproducts: Residual chlorinating agents (e.g., POCl₃) or their decomposition products can persist.[4] Solvents used in the reaction and extraction (e.g., Dichloromethane, Ethanol, Hexane) are also common.[1]
-
Over-chlorinated Species: Synthesis might lead to di- or tri-chlorinated pyrimidine byproducts.
Q2: I have a fresh batch of crude product. What is the best initial approach for purification?
A2: Your initial approach should be guided by the physical state of the crude product and a preliminary purity assessment (e.g., TLC or ¹H NMR).
-
Aqueous Workup: First, ensure any residual acidic reagents like POCl₃ are quenched, typically by carefully pouring the reaction mixture onto ice, followed by neutralization with a base like sodium bicarbonate. Extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will provide the crude organic material.[5]
-
Purity Assessment: If the crude product is a solid and TLC/NMR suggests one major component with minor impurities, recrystallization is the most efficient first step.
-
Complex Mixtures: If the crude material is an oil or if preliminary analysis shows a complex mixture of similarly polar compounds, silica gel column chromatography is the recommended starting point.[1][6]
Q3: What are the key physical properties of this compound I need to know for purification?
A3: Understanding the compound's properties is critical for designing a successful purification strategy. Please refer to the summary table below. The relatively low melting point is particularly important, as it can lead to "oiling out" during recrystallization if not managed correctly. Its moisture sensitivity dictates that all handling and storage should be under dry conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | [3] |
| Molecular Weight | 128.56 g/mol | [3][7] |
| Appearance | White to yellow or pale yellow to beige solid | [3] |
| Melting Point | 35-36 °C | [3] |
| Boiling Point | 94 °C @ 17 mmHg | [2] |
| Solubility | Soluble in chloroform, ethyl acetate, dichloromethane | [1][3] |
| Sensitivity | Moisture Sensitive | [3] |
Q4: How should I handle and store the purified this compound?
A4: Due to its moisture sensitivity, proper handling is crucial to maintain purity.[3]
-
Handling: Always handle the compound in a dry environment, preferably in a glove box or under a stream of inert gas (e.g., nitrogen or argon).
-
Storage: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere. For long-term stability, keep it in a cool, dark, and dry place, such as a desiccator or a refrigerator designated for chemical storage.[8]
Section 2: Troubleshooting Guide
This section tackles specific experimental problems you may encounter.
Recrystallization Issues
Q: My compound won't crystallize from the chosen solvent, even after cooling. What should I do?
A: This is a common issue that can be resolved by manipulating the supersaturation of the solution.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cold solution to initiate crystallization.
-
Reduce Solvent Volume: The solution may be too dilute. Gently evaporate a portion of the solvent under reduced pressure and attempt to cool the solution again.
-
Extended Cooling: Place the flask in an ice-water bath or refrigerator for a longer period. Sometimes crystallization is simply slow to initiate.
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved even when cold. Consider using a co-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate) and then slowly add a "poor" solvent (like hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[9]
Q: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point. Given this compound's low melting point (~36°C), this is a significant risk.
-
Immediate Actions:
-
Reheat the solution until the oil redissolves completely.
-
Add more solvent to create a more dilute solution. This lowers the saturation point to a temperature below the compound's melting point.
-
Allow the solution to cool much more slowly. Insulate the flask to prevent rapid temperature changes.
-
-
Alternative Strategy: Switch to a solvent system with a lower boiling point. For instance, if you are using toluene, consider switching to a mixture of ethyl acetate and hexanes.
Q: After recrystallization, my product is still yellow. How can I remove colored impurities?
A: The presence of persistent color often indicates highly conjugated, non-polar impurities. These can be removed with an adsorbent.
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source.
-
Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[10]
-
Swirl the mixture and gently reheat it to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Proceed with the crystallization as usual by allowing the hot, filtered solution to cool.
Chromatography Issues
Q: What is a good starting solvent system for silica gel chromatography of this compound?
A: A gradient of ethyl acetate in hexanes is the most common and effective eluent system for compounds of this type.
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first.
-
Recommended Starting Point: Begin with a 10% ethyl acetate in hexanes mixture. This can be adjusted based on the resulting Rf value. An ideal Rf for column separation is typically between 0.25 and 0.35.
-
Alternative Systems: A mixture of dichloromethane in hexanes can also be effective and is mentioned in purification protocols for similar compounds.[1][2]
Q: My compound is streaking on the TLC plate. What does this mean?
A: Streaking on a TLC plate can indicate several issues:
-
Overloading: You have spotted too much material on the plate. Try spotting a more dilute solution.
-
Compound Acidity/Basicity: The pyrimidine nitrogen atoms are basic and can interact strongly with the acidic silica gel, causing streaking. To counteract this, add 0.5-1% triethylamine (Et₃N) to your eluent system.
-
Decomposition: The compound may be unstable on silica. While less common for this specific molecule, it is a possibility. If adding a base does not resolve the issue, consider using a different stationary phase, such as neutral alumina.
Q: My recovery from the column is very low. Where did my compound go?
A: Low recovery can be frustrating. The cause is often one of two things:
-
Irreversible Adsorption: If your compound streaks severely on TLC even with a basic modifier, it may be binding irreversibly to the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a solvent mixture containing triethylamine can help.
-
Volatility: this compound has a noticeable vapor pressure. When removing the solvent from your collected fractions using a rotary evaporator, be cautious. Use a lower bath temperature and do not leave the flask under high vacuum for an extended period after the solvent appears to be gone, as you may be co-evaporating your product.
Section 3: Detailed Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid with relatively minor impurities.
-
Solvent Selection: Choose a solvent system (e.g., ethyl acetate/hexanes) in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat gently with swirling until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat for 2-3 minutes.[10]
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold "poor" solvent (hexanes) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum. Store the final product in a sealed container under an inert atmosphere.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for complex mixtures or oily crude products.
-
Eluent Preparation: Based on prior TLC analysis, prepare the chosen eluent system (e.g., 15% Ethyl Acetate in Hexanes).
-
Column Packing: Pack a glass chromatography column with silica gel using the wet slurry method with your starting eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure. Begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator, taking care not to use excessive heat or vacuum to prevent product loss.
-
Final Product: The result should be a pure solid. Confirm purity using NMR and/or LC-MS.
Section 4: Visual Diagrams and Workflows
Diagram 1: General Purification Workflow
This flowchart outlines the decision-making process for purifying crude this compound.
References
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 7. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic guidance for overcoming common challenges in one of modern synthesis's most powerful tools. The following troubleshooting guides and FAQs directly address specific issues you may encounter during your experiments, moving from diagnosis to solution with a focus on the underlying chemical principles.
Core Troubleshooting Framework: A Systematic Approach to Low Yields
When a cross-coupling reaction delivers a lower-than-expected yield, a methodical approach to identifying the root cause is more effective than random screening of conditions. The vast majority of issues can be traced back to one of four key areas: the integrity of the catalyst system, the quality of reagents and solvents, the reaction conditions, or inherent substrate properties.
The following workflow provides a logical progression for diagnosing the problem.
Caption: General diagnostic workflow for troubleshooting low yields.
Issue 1: No Reaction or Very Low Conversion
This is one of the most common and frustrating issues. When the reaction fails to initiate, it almost always points to a fundamental problem with one of the core components required for the catalytic cycle to begin.
Q: My cross-coupling reaction shows no product formation by TLC or LC-MS. Where should I start?
A: A complete lack of conversion points to a critical failure in the catalytic system. Begin with the most fundamental checks.[1]
-
Catalyst Activity and Generation : The active catalyst in most cross-coupling reactions is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to start.[1][3][4]
-
Causality : Inefficient reduction means the oxidative addition step, the first committed step of the cycle, cannot occur. Some reagents, like amines or phosphines, can act as reductants, but this process can be unreliable.[2][5]
-
Solution :
-
Verify the age and storage of your palladium source. Old Pd(OAc)₂ can be less active.
-
Consider switching to a commercially available, air-stable Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a modern Pd(II) precatalyst designed for reliable activation, such as those incorporating Buchwald ligands.[6]
-
Ensure your phosphine ligand is not oxidized; triphenylphosphine, for example, should be a clean white powder, not yellowed with triphenylphosphine oxide.
-
-
-
Inert Atmosphere : Palladium(0) catalysts are highly sensitive to oxygen.[3]
-
Causality : Oxygen can oxidize the active Pd(0) to inactive Pd(II) species or lead to the formation of palladium black (see Issue 2), effectively killing the catalyst before the reaction starts.[3][7] It can also promote unwanted side reactions, such as Glaser-Hay homocoupling of alkynes in Sonogashira reactions.[3][8]
-
Solution : Employ rigorous techniques to exclude oxygen. This includes degassing your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes, or via freeze-pump-thaw cycles) and assembling the reaction under a positive pressure of an inert gas using Schlenk techniques or a glovebox.[3]
-
-
Reagent Purity : Impurities in the starting materials, base, or solvent can act as catalyst poisons.[3][9]
-
Causality : Functional groups like thiols, and sometimes even coordinating groups like carboxylates or certain nitrogen heterocycles, can bind strongly to the palladium center, inhibiting substrate binding and shutting down catalysis.[7][9][10] Water can hydrolyze starting materials or interfere with the base.[1]
-
Solution :
-
Use high-purity, anhydrous solvents. If not purchasing from a sealed bottle, consider distillation.[1]
-
Ensure your starting materials are pure. If in doubt, recrystallize or re-purify them.
-
Use a fresh, high-quality base. Some inorganic bases can be hygroscopic.
-
-
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate is a clear visual indicator of catalyst death.
Q: My reaction mixture turned black shortly after heating, and the yield was poor. What is happening?
A: The black precipitate is finely divided palladium metal, commonly known as "palladium black."[3] Its formation indicates that the Pd(0) species, once formed, has aggregated and precipitated out of solution, rendering it catalytically inactive.[11]
-
Ligand Failure : The primary role of the ligand (e.g., a phosphine) is to stabilize the monomeric Pd(0) species and prevent this aggregation.[12]
-
Causality : If the ligand concentration is too low, the ligand is sterically or electronically inappropriate for the substrate, or if it degrades at the reaction temperature, the palladium center becomes "naked" and will rapidly agglomerate.[6][13]
-
Solution :
-
Increase Ligand-to-Palladium Ratio : For simple phosphine ligands, it can be beneficial to add a slight excess of ligand relative to palladium to counteract any potential oxidation or degradation.[14]
-
Screen Ligands : The choice of ligand is critical.[1][15] Sterically bulky, electron-rich ligands (e.g., Buchwald biarylphosphines like SPhos or XPhos) are often superior as they promote the desired reductive elimination step and form more stable, coordinatively saturated complexes that are less prone to aggregation.[6][16]
-
Check Thermal Stability : Ensure the chosen ligand is stable at the reaction temperature. Some phosphines can undergo P-C bond cleavage at high temperatures.[17]
-
-
-
Excessively High Temperature : While heat is often required, too much can accelerate decomposition pathways.[3]
-
Causality : High temperatures increase the rate of all reactions, including undesirable ones like ligand dissociation and catalyst aggregation.[3]
-
Solution : Run the reaction at the lowest temperature that provides a reasonable rate. If a reaction is known to proceed at 80 °C, starting at 110 °C may be counterproductive. Consider a time-course study at a lower temperature.
-
-
Solvent Choice : The solvent influences catalyst stability and solubility.[18][19]
-
Causality : A solvent that does not adequately solubilize the catalytic complex can promote precipitation. Nonpolar solvents tend to favor neutral catalyst species, while highly polar solvents might stabilize ionic intermediates differently, which can affect the overall stability of the catalytic cycle.[18][20]
-
Solution : Ensure your catalyst system is soluble in the chosen solvent. If decomposition is observed, screening alternative solvents like dioxane, toluene, or DMF can be beneficial.[3][21]
-
| Parameter | Common Cause of Pd Black | Recommended Action |
| Ligand | Insufficient stabilization of Pd(0) | Screen bulky, electron-rich ligands (e.g., Buchwald-type). Increase ligand:Pd ratio. |
| Temperature | Too high, accelerating decomposition | Determine the minimum effective temperature. Avoid excessive heating. |
| Concentration | Too high, promoting aggregation | Run at a moderate dilution (e.g., 0.1 M). |
| Oxygen | Oxidation of Pd(0) | Ensure rigorous degassing and maintenance of an inert atmosphere.[7] |
Issue 3: Significant Side Product Formation
The formation of byproducts not only consumes starting materials, reducing the yield of the desired product, but also complicates purification.
Q: My main product is formed, but I am seeing significant amounts of homocoupled starting material and/or dehalogenated arene. How can I suppress these side reactions?
A: These side reactions are common and often compete with the desired cross-coupling pathway. Understanding their origin is key to suppression.
-
Homocoupling (e.g., Glaser or Biaryl Formation) : This involves the coupling of two molecules of the same starting material.
-
Causality :
-
In Sonogashira coupling, the homocoupling of terminal alkynes (Glaser coupling) is a common copper-catalyzed side reaction, often promoted by the presence of oxygen.[3][8]
-
In Suzuki coupling, the homocoupling of the organoboron reagent to form a biaryl byproduct can occur, particularly if the transmetalation step is slow relative to other pathways.
-
-
Solution :
-
For Sonogashira : Rigorously exclude oxygen.[3] One of the most effective solutions is to use a "copper-free" Sonogashira protocol, which eliminates the primary catalyst for this side reaction.[8][22] Reducing the copper catalyst loading can also help.[3]
-
For Suzuki : Adjust the base and ensure the boronic acid is of high quality. Sometimes, slow addition of the boronic acid can minimize its decomposition and subsequent homocoupling.
-
-
-
Dehalogenation/Protodeborylation : This is the replacement of the halide on the electrophile or the boron group on the nucleophile with a hydrogen atom.[11]
-
Causality : This can occur via several pathways. For dehalogenation, it can happen if the oxidative addition is slow and a competing reduction of the aryl halide occurs. Protodeborylation (cleavage of the C-B bond) is a known decomposition pathway for boronic acids, especially in aqueous, basic media at high temperatures.[23]
-
Solution :
-
Speed up the catalytic cycle : Using a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the desired oxidative addition and transmetalation steps, outcompeting the side reactions.
-
Protect the Boronic Acid : For Suzuki reactions, using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeborylation. Alternatively, using potassium trifluoroborate salts (Molander salts) can be effective.[24]
-
Choice of Base : For base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides or alkoxides to minimize substrate degradation.[9][25]
-
-
Caption: The Pd(0)/Pd(II) catalytic cycle and key failure points.
Frequently Asked Questions (FAQs)
Q1: Which base should I use for my Suzuki reaction?
The base in a Suzuki reaction plays a crucial role in activating the boronic acid for transmetalation.[4][26] There is no single "best" base; the optimal choice depends on the substrates.
-
K₂CO₃/Na₂CO₃ : A common, mild, and inexpensive choice, often used in aqueous solvent mixtures (e.g., Toluene/H₂O). Good for robust substrates.
-
K₃PO₄ : A moderately strong, non-nucleophilic base that is often effective for less reactive aryl chlorides and in anhydrous conditions.[24]
-
Cs₂CO₃ : A highly effective but more expensive base. Its high solubility in organic solvents and ability to accelerate reactions often makes it a good choice for difficult couplings.[9]
-
Organic Bases (e.g., Et₃N, DIPEA) : Generally less common for Suzuki reactions but can be used in specific cases, particularly in Sonogashira or Heck reactions.[3]
Q2: My aryl chloride is unreactive. What can I do?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[17][25][27]
-
Solution : Success with aryl chlorides almost always requires the use of specialized, highly active catalyst systems. Use sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, often in combination with a strong, non-nucleophilic base like K₃PO₄ or LHMDS.[27][28] Higher reaction temperatures may also be necessary.[29]
Q3: Can the solvent really change the outcome of my reaction?
Absolutely. Solvents can have a profound impact on reaction rate and even selectivity.[18][19][20]
-
Mechanism : Solvents can influence catalyst speciation, stabilize transition states, and affect the solubility of reagents.[18][30] For example, in some systems, polar aprotic solvents like DMF or MeCN can favor different reaction pathways compared to nonpolar solvents like toluene or THF, sometimes leading to a complete switch in chemoselectivity.[18][31]
Experimental Protocol: A Standardized Test Reaction for Catalyst System Diagnosis
When troubleshooting, it is useful to run a reliable, well-characterized control reaction to confirm that your reagents, solvents, and general technique are sound.
Reaction: Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
-
Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if required.
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of Toluene:H₂O, 5 mL) via syringe.
-
Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction should typically reach high conversion within a few hours.
If this control reaction works, it strongly suggests the problem lies with your specific substrates, not your general setup or common reagents. If it fails, revisit the fundamental checks of reagent purity, catalyst viability, and inert atmosphere technique.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fiveable.me [fiveable.me]
- 17. mdpi.com [mdpi.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. quora.com [quora.com]
- 26. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 27. reddit.com [reddit.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. reddit.com [reddit.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
Technical Support Center: Alternative Catalytic Systems for C-C Bond Formation
Introduction: Navigating the Landscape of Modern C-C Coupling
The construction of carbon-carbon (C-C) bonds remains the cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. While traditional palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira have been transformative, the field is continually evolving towards more sustainable, efficient, and versatile catalytic systems.[1][2] This technical support center is designed for researchers, scientists, and drug development professionals who are exploring or actively employing these alternative catalytic strategies.
Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our focus is not merely on procedural steps but on the underlying mechanistic principles that govern success or failure. We will delve into the intricacies of photoredox catalysis, biocatalysis, and C-H activation, providing actionable insights to overcome common hurdles and optimize your synthetic routes.
Section 1: Metallaphotoredox Catalysis for C-C Bond Formation
The fusion of photoredox catalysis with transition metal catalysis has unlocked novel pathways for C-C bond formation under remarkably mild conditions.[3] However, the interplay of light, photocatalyst, and metallo-catalyst introduces unique challenges.
Troubleshooting Guide: Metallaphotoredox Reactions
Question 1: My metallaphotoredox C-C coupling reaction shows low to no conversion. What are the primary factors to investigate?
Answer: Low conversion in these systems often points to an issue within the dual catalytic cycle. Here’s a systematic approach to diagnosis:
-
Insufficient Light Penetration or Inappropriate Wavelength: The photocatalyst has a specific absorption maximum. Ensure your light source emits at a wavelength that efficiently excites your chosen photocatalyst. High concentrations of colored reagents or catalysts can also absorb light, preventing it from reaching the photocatalyst.
-
Solution: Verify the emission spectrum of your light source. Consider using a more dilute reaction mixture or a reactor designed for better light penetration. For reactions that are sensitive to high-energy light, which can cause side reactions like hydrodehalogenation, switching to lower-energy red or near-infrared light with an appropriate photocatalyst can be beneficial.[4]
-
-
Quenching of the Excited Photocatalyst: The excited state of the photocatalyst is the engine of the reaction. It can be quenched by oxygen, impurities, or even the desired substrates in a non-productive manner.
-
Solution: Rigorously degas your solvents and reagents. Ensure all starting materials are pure. Peroxides in ethereal solvents are particularly detrimental.[5]
-
-
Mismatched Redox Potentials: The entire catalytic cycle is governed by single-electron transfers (SET). The excited photocatalyst must be sufficiently oxidizing or reducing to interact with the chosen substrate or transition metal complex.
-
Solution: Consult tables of photocatalyst redox potentials to ensure a favorable thermodynamic driving force for the desired SET event.[6]
-
-
Catalyst Incompatibility or Deactivation: The transition metal catalyst can be deactivated by side reactions or may not be compatible with the photocatalyst.
-
Solution: Ensure the chosen ligand on the transition metal is robust under photochemical conditions. Sometimes, the photocatalyst and metallo-catalyst can form non-productive complexes. Screening different ligands or metals may be necessary.
-
Question 2: I am observing significant amounts of side products, such as hydrodehalogenation or homocoupling. How can I improve the selectivity?
Answer: The formation of these side products indicates that the radical intermediates are being intercepted in undesired pathways.
-
Hydrodehalogenation: This occurs when the aryl or alkyl radical generated abstracts a hydrogen atom from the solvent or another reagent instead of engaging with the metallo-catalyst.
-
Causality: This is often a kinetic issue where the rate of hydrogen atom transfer (HAT) is competitive with the desired C-C bond formation step.
-
Solution: Choose a solvent with stronger C-H bonds that are less susceptible to HAT. Deuterated solvents can sometimes be used to diagnose this issue. Optimizing the concentration of the coupling partner can also favor the desired reaction pathway.
-
-
Homocoupling: This is particularly common with boronic acids in Suzuki-type photoredox reactions and is often promoted by the presence of oxygen and Pd(II) species.[5]
-
Causality: Oxidative conditions can lead to the undesired coupling of two organoboron reagents.
-
Solution: Ensure rigorous exclusion of oxygen. Using a pre-catalyst that rapidly generates the active Pd(0) species can also minimize side reactions involving Pd(II).
-
Experimental Workflow: General Setup for a Metallaphotoredox Reaction
Caption: General experimental workflow for a metallaphotoredox C-C coupling reaction.
Section 2: Biocatalysis for C-C Bond Formation
Enzymes offer unparalleled chemo-, regio-, and stereoselectivity in C-C bond formation, operating under mild, aqueous conditions.[7] However, their application can be limited by substrate scope and operational stability.
FAQs: Biocatalytic C-C Coupling
Question 1: My enzymatic C-C bond formation reaction is sluggish or shows no activity. What are the common causes?
Answer: Enzyme activity is highly sensitive to the reaction environment.
-
Sub-optimal pH or Temperature: Every enzyme has an optimal pH and temperature range for activity. Deviation from these can lead to a dramatic loss of function.
-
Cofactor Limitation: Many C-C bond-forming enzymes, such as thiamine diphosphate (ThDP)-dependent enzymes or pyridoxal 5'-phosphate (PLP)-dependent enzymes, require cofactors to function.[7][8]
-
Solution: Ensure the appropriate cofactor is present in sufficient concentration.
-
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme.
-
Enzyme Denaturation: Organic co-solvents, high temperatures, or extreme pH can denature the enzyme, leading to irreversible loss of activity.
Question 2: How can I broaden the substrate scope of my enzyme for a non-natural C-C bond formation?
Answer: While wild-type enzymes can sometimes accept non-natural substrates, protein engineering is often necessary to achieve high efficiency and selectivity.
-
Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis and screening for improved activity on the desired substrate.
-
Rational Design: If the enzyme's crystal structure is known, specific amino acid residues in the active site can be mutated to better accommodate the new substrate.
-
Substrate Engineering: In some cases, the substrate can be modified to be a better fit for the enzyme's active site.[7]
Key Classes of C-C Bond Forming Enzymes
| Enzyme Class | Reaction Type | Key Features |
| Aldolases | Aldol reactions | Form C-C bonds with high stereocontrol, creating chiral alcohols.[7] |
| ThDP-dependent enzymes | Acyloin condensation | Enable "umpolung" reactivity, forming α-hydroxy ketones.[8] |
| Pictet-Spenglerases | Pictet-Spengler reaction | Catalyze the cyclization of a β-arylethylamine with an aldehyde or ketone.[9] |
| Cytochrome P450s | Oxidative coupling | Can form C-C bonds through radical mechanisms, often intramolecularly.[7][10] |
Section 3: C-H Activation for C-C Bond Formation
Directly functionalizing ubiquitous C-H bonds is a highly atom-economical approach to C-C bond formation.[11] These reactions often rely on transition metal catalysts and can present challenges in selectivity.
Troubleshooting Guide: C-H Activation Reactions
Question 1: My C-H activation reaction is giving a mixture of regioisomers. How can I improve the selectivity?
Answer: Regioselectivity is a central challenge in C-H activation.[12]
-
Directing Groups: The most common strategy to control regioselectivity is the use of a directing group on the substrate. This group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.[13][14]
-
Solution: If your substrate lacks a suitable directing group, you may need to install one. The choice of directing group can also influence reactivity.
-
-
Steric and Electronic Control: In the absence of a strong directing group, the inherent steric and electronic properties of the substrate will dictate the site of C-H activation. Electron-rich C-H bonds are often more reactive.
-
Solution: Modifying the electronic properties of the substrate through the introduction of electron-donating or electron-withdrawing groups can influence the regioselectivity.
-
-
Catalyst Choice: The ligand on the metal catalyst plays a crucial role in determining the regioselectivity by influencing the steric and electronic environment of the metal center.
-
Solution: A thorough screening of ligands is often necessary to achieve the desired regioselectivity.
-
Question 2: The reaction requires harsh conditions (high temperature, strong oxidant) leading to functional group incompatibility. Are there milder alternatives?
Answer: While many early C-H activation methods required harsh conditions, significant progress has been made in developing milder protocols.
-
Ligand Development: The development of more electron-rich and sterically bulky ligands has enabled C-H activation at lower temperatures.
-
Photoredox/Electrochemistry: Combining C-H activation with photoredox catalysis or electrochemistry can provide alternative, milder pathways for catalyst turnover, avoiding the need for stoichiometric chemical oxidants.[15]
-
Choice of Metal: While palladium is common, other metals like rhodium, iridium, and copper can offer different reactivity profiles and operate under milder conditions.
Decision-Making Workflow for C-H Activation Strategy
Caption: Decision-making workflow for selecting a C-H activation strategy.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. DSpace [repository.kaust.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photoredox Catalysis Guide [sigmaaldrich.com]
- 7. Broadening the scope of biocatalytic C–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Biocatalyzed C−C Bond Formation for the Production of Alkaloids | Semantic Scholar [semanticscholar.org]
- 10. Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing the Logic of Chemical Synthesis: C-H Activation as Strategic and Tactical Disconnections for C-C Bond Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.lancaster-university.uk [research.lancaster-university.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atlasofscience.org [atlasofscience.org]
- 15. C–C bond formation via photocatalytic direct functionalization of simple alkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02790B [pubs.rsc.org]
analysis and removal of impurities in 5-Chloro-4-methylpyrimidine
Welcome to the technical support center for 5-Chloro-4-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common challenges related to the analysis and removal of impurities, providing troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research. Our approach is grounded in established chemical principles and validated methodologies to support your work with confidence.
I. Understanding Impurities in this compound
The purity of this compound is critical for its successful application in complex organic syntheses. Impurities can arise from various sources, including the synthetic route, storage conditions, and handling. A proactive understanding of potential impurities is the first step toward effective analysis and removal.
Frequently Asked Questions (FAQs): Impurity Identification
Q1: What are the most likely impurities in my this compound sample?
A1: The impurity profile is heavily dependent on the synthetic method employed. Based on common synthetic routes for chloropyrimidines, which often involve the chlorination of a corresponding hydroxypyrimidine, potential impurities include:
-
Starting Materials: Unreacted 4-methyl-pyrimidin-5-ol or related precursors.
-
Isomeric Impurities: Positional isomers such as 2-Chloro-4-methylpyrimidine or 4-Chloro-6-methylpyrimidine can be present, especially if the synthesis involves non-selective chlorination or starting materials that can lead to isomeric products.
-
Over-chlorinated Byproducts: Dichloro- or trichloro-methylpyrimidine species can form if the chlorination conditions are too harsh.
-
Hydrolysis Products: The chloro group is susceptible to hydrolysis, which can lead to the formation of 4-methyl-pyrimidin-5-ol, particularly if the compound is exposed to moisture during workup or storage.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, acetonitrile, dichloromethane) are common impurities.
Q2: My this compound has a yellowish tint, but the product sheet says it should be a white solid. What could be the cause?
A2: A yellowish discoloration often indicates the presence of degradation products or residual chromophoric impurities from the synthesis. This could be due to trace amounts of starting materials, byproducts of the chlorination reaction, or slight decomposition upon exposure to light or air. While a slight yellow tint may not always impact reactivity, it is crucial to quantify the impurity levels to ensure they do not interfere with your downstream applications.
II. Analytical Strategies for Impurity Profiling
Accurate identification and quantification of impurities are essential for quality control and for troubleshooting synthetic challenges. A multi-technique approach is often the most effective.
Troubleshooting Guide: Analytical Methods
| Observed Issue | Potential Cause | Recommended Analytical Technique & Protocol |
| Unexpected peaks in ¹H NMR spectrum. | Presence of isomeric impurities, residual solvents, or byproducts. | ¹H NMR Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a high-resolution spectrum. Compare the spectrum to a reference spectrum of pure this compound. Residual solvent peaks can be identified using standard chemical shift tables. |
| Broad or overlapping peaks in HPLC chromatogram. | Poor separation of closely related impurities or suboptimal chromatographic conditions. | High-Performance Liquid Chromatography (HPLC): Develop a gradient method using a C18 reverse-phase column. A mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Adjusting the gradient and pH can improve the resolution of isomeric impurities. |
| Mass spectrum shows ions with unexpected m/z values. | Presence of byproducts with different molecular weights (e.g., di-chlorinated species or hydrolysis products). | Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile impurities. The fragmentation pattern can help in the structural elucidation of unknown impurities. |
Detailed Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound purity. Optimization may be required based on the specific impurities present.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
III. Purification and Removal of Impurities
Once impurities have been identified and quantified, appropriate purification strategies can be implemented.
Troubleshooting Guide: Purification Techniques
| Identified Impurity | Recommended Purification Method | Key Considerations & Protocol |
| Residual Starting Material & Polar Byproducts | Recrystallization | Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for pyrimidines include ethanol/water, ethyl acetate/hexanes, or toluene.[1] |
| Isomeric Impurities & Non-polar Byproducts | Column Chromatography | Use silica gel as the stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Monitor the fractions by TLC or HPLC to isolate the pure compound. |
| Trace-level Impurities | Activated Carbon Treatment | For removing colored impurities, a treatment with activated carbon followed by filtration can be effective. This is often performed as a preliminary step before recrystallization. |
Detailed Protocol: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: In an appropriately sized flask, dissolve the crude material in a minimal amount of the chosen hot solvent or solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
IV. Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of impurity analysis and removal.
Diagram 1: Impurity Analysis Workflow
References
Technical Support Center: Analytical Techniques for Monitoring 5-Chloro-4-methylpyrimidine Reactions
Welcome to the technical support center for monitoring reactions involving 5-Chloro-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analytical challenges. Ensuring the accuracy and efficiency of your reaction monitoring is paramount for successful synthesis, and this resource is structured to offer field-proven insights and robust troubleshooting strategies.
Choosing the Right Analytical Technique
Selecting the appropriate analytical technique is the first critical step in successfully monitoring your this compound reaction. The choice depends on several factors including the physical properties of your reactants and products, the complexity of the reaction mixture, and the type of data you need (qualitative vs. quantitative).
Here is a decision tree to guide you through the selection process:
Caption: Decision tree for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting
HPLC is a powerful tool for quantitative analysis of this compound reactions, offering high reproducibility.[1] However, chromatographic issues can arise.
Q1: My peaks for this compound are tailing significantly. What's the cause and how do I fix it?
A1:
-
Potential Cause(s): Peak tailing is a common issue, especially with polar or basic compounds like pyrimidine derivatives.[2] The primary cause is often secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.[2][3] Other causes can include column overload, a deformed packing bed, or an inappropriate mobile phase pH.[3]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Since silanol groups are acidic, operating at a lower pH (e.g., using a mobile phase with 0.1% formic or phosphoric acid) will suppress their ionization and minimize secondary interactions.[2] Be mindful not to go below the pH limit of your column.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol activity, which significantly improves peak shape for basic compounds.[3][4]
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[3] Consider using a column with a larger diameter or reducing the injection volume.
-
Inspect the Column: If all peaks are tailing, it could indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[2][5] Try reversing and flushing the column (if the manufacturer allows) or replacing it.[2]
-
-
Scientific Rationale: By protonating the silanol groups at low pH, you create a more uniform, non-polar stationary phase surface, leading to more symmetrical peaks. End-capping chemically blocks these active sites, achieving a similar effect.
Q2: I'm seeing poor resolution between my starting material and product peaks. How can I improve the separation?
A2:
-
Potential Cause(s): Poor resolution is due to either insufficient column efficiency or a lack of selectivity between the analytes.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.[5]
-
Modify the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it will also decrease retention times.[5]
-
Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UPLC) or a longer column to increase the number of theoretical plates and improve separation efficiency.[4]
-
-
Scientific Rationale: Changing the mobile phase composition and temperature directly affects the partitioning of the analytes between the stationary and mobile phases, which is the basis of chromatographic separation. Higher efficiency columns provide more opportunities for this partitioning to occur, resulting in narrower peaks and better separation.
Gas Chromatography (GC) Troubleshooting
GC is suitable for volatile and thermally stable pyrimidine derivatives.[1] Coupling with a mass spectrometer (GC-MS) provides high sensitivity and specificity.[6]
Q1: I'm not seeing any peaks for this compound, or the peaks are very small and broad.
A1:
-
Potential Cause(s): This could be due to thermal degradation of the analyte in the hot injector, poor volatility, or adsorption to active sites in the GC system. Chlorinated compounds can be susceptible to degradation at high temperatures.
-
Troubleshooting Steps:
-
Lower the Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and degradation.
-
Use a More Inert Liner: Active sites in the injector liner can cause analyte adsorption or degradation. Use a deactivated (silanized) liner.
-
Check for Leaks: A leak in the system, particularly at the septum, can lead to poor peak shape and reproducibility.[7]
-
Confirm Volatility: this compound has a boiling point of 91-93 °C at 17 mmHg, which should make it suitable for GC.[8] However, if your reaction products are significantly less volatile, GC may not be the appropriate technique.
-
-
Scientific Rationale: Minimizing the thermal stress on the analyte by lowering the injector temperature and providing an inert flow path reduces the chances of on-column reactions or degradation, allowing the intact molecule to reach the detector.
Q2: I'm observing "ghost peaks" in my chromatograms.
A2:
-
Potential Cause(s): Ghost peaks are extraneous peaks that can appear in your chromatograms and are often caused by carryover from a previous injection of a highly concentrated sample or contamination in the system.[7]
-
Troubleshooting Steps:
-
Run a Blank Injection: Inject a vial of pure solvent. If the ghost peaks are still present, the contamination is in the GC system.
-
Clean the Injector: The septum and liner are common sources of contamination. Replace the septum and clean or replace the liner.
-
Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants.[7]
-
Check the Carrier Gas: Contaminants in the carrier gas or gas lines can also cause ghost peaks. Ensure high-purity gas and install traps if necessary.
-
-
Scientific Rationale: Ghost peaks are real compounds that are not part of the current sample. A systematic cleaning and bake-out process will remove these contaminants from the flow path, resulting in a clean baseline.
NMR Spectroscopy for Reaction Monitoring
NMR provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[1][9][10] Quantitative NMR (qNMR) can be used to determine the concentration of different species in the reaction mixture.[11][12][13]
Q1: The integrals in my ¹H NMR spectrum are not accurate for quantification.
A1:
-
Potential Cause(s): For accurate quantification, several NMR parameters must be optimized.[13] Inaccurate integrals can result from an insufficient relaxation delay (d1), poor signal-to-noise ratio, or incorrect processing.
-
Troubleshooting Steps:
-
Increase the Relaxation Delay (d1): The d1 delay should be at least 5 times the longest T1 relaxation time of the protons you are quantifying to ensure complete relaxation between scans.[14]
-
Increase the Number of Scans: A good signal-to-noise ratio (S/N > 250:1) is required for integration errors of less than 1%.[13]
-
Proper Phasing and Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat before integration.
-
Use an Internal Standard: For absolute quantification, add a known amount of an internal standard that has a peak in a clean region of the spectrum.
-
-
Scientific Rationale: NMR signal intensity is directly proportional to the number of nuclei only when the magnetization is allowed to fully return to equilibrium between pulses. A sufficiently long relaxation delay ensures this condition is met for all nuclei, leading to accurate integrals.
Q2: My NMR spectrum is too complex, with many overlapping peaks.
A2:
-
Potential Cause(s): Complex reaction mixtures will naturally produce complex spectra. Overlapping peaks can make interpretation and quantification difficult.
-
Troubleshooting Steps:
-
Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping peaks.
-
Run 2D NMR Experiments: A 2D experiment like a COSY or HSQC can help to identify which protons are coupled to each other or which protons are attached to which carbons, aiding in the assignment of complex spectra. Real-time 2D NMR can even be used to monitor the reaction as it progresses.[9][10]
-
Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite specific protons and observe their correlations, simplifying the spectrum.
-
-
Scientific Rationale: Two-dimensional NMR spreads the information across a second frequency dimension, which greatly enhances the resolution and allows for the unambiguous assignment of signals that are overlapped in a 1D spectrum.
General FAQs
Q: How do I choose a suitable internal standard for my analysis?
A: An ideal internal standard should be a stable compound that is not present in the sample, has a similar chemical structure to the analyte, and is well-resolved from all other peaks in the chromatogram or spectrum.[15][16][17][18] For GC-MS, using a deuterated version of the analyte is a common and effective strategy.[15] The internal standard should be added at a known concentration to all samples and calibration standards early in the sample preparation process to correct for variations in sample handling and injection volume.[15][19]
Q: My reaction seems complete by TLC, but HPLC/NMR shows remaining starting material. Why?
A: This is a common scenario and highlights the difference in sensitivity and resolution between analytical techniques.
-
Co-elution on TLC: The starting material and product may have very similar Rf values on the TLC plate, making them appear as a single spot.[1]
-
Lower Detection Limit: HPLC and NMR are generally more sensitive than TLC. The concentration of the remaining starting material may be below the detection limit of TLC but easily quantifiable by more advanced techniques.[1]
-
UV Inactivity: If the starting material is not UV-active, it will be invisible on the TLC plate if you are only using a UV lamp for visualization.[1]
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of a this compound Reaction
This protocol provides a general starting point for monitoring a reaction where this compound is a reactant.
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.
-
Dilute the quenched aliquot in a known volume of mobile phase (e.g., 1 mL) in an HPLC vial.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
HPLC Conditions:
Parameter Recommended Setting Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 10-90% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | UV Detection | 254 nm (or λmax of pyrimidine) |
-
Data Analysis:
-
Identify the peaks for the starting material and product by comparing their retention times with those of authentic standards.
-
Use the peak areas to calculate the percentage conversion of the starting material and the relative purity of the product.
-
Protocol 2: GC-MS Analysis for Volatile Byproducts
This method is suitable for identifying and quantifying volatile components in the reaction mixture.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Add a known amount of an internal standard (e.g., 1,4-dichlorobenzene).
-
-
GC-MS Conditions:
Parameter Recommended Setting Column DB-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, 1.2 mL/min Injector Temp. 220 °C Oven Program 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) MS Ion Source Electron Ionization (EI), 70 eV | Mass Range | 40-450 amu |
-
Data Analysis:
-
Identify compounds by matching their mass spectra with a library (e.g., NIST).
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Workflow for Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. fishersci.com [fishersci.com]
- 9. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 16. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Chloro- vs. 5-Bromo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Choices in Pyrimidine Scaffolding
In the landscape of medicinal chemistry and drug development, the pyrimidine core is a privileged scaffold, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating pharmacological activity. Among the most versatile building blocks for this purpose are halogenated pyrimidines, which serve as key handles for a variety of synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 5-chloro-4-methylpyrimidine and 5-bromo-4-methylpyrimidine.
The choice between a chloro or bromo substituent at the C5 position is not arbitrary; it has significant implications for reaction efficiency, selectivity, and overall synthetic strategy. This document will dissect these differences, supported by established chemical principles and experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic campaigns. We will explore their performance in cornerstone reactions of modern drug discovery: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr).
The Underlying Principles of Reactivity: A Dichotomy of Mechanisms
The differential reactivity of 5-chloro- and 5-bromo-4-methylpyrimidine is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the specific reaction mechanism. Two primary classes of reactions are considered here, and their reactivity trends are often opposing.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the universally accepted order of reactivity for halogens is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond. A weaker C-X bond, as in the case of C-Br compared to C-Cl, facilitates this oxidative addition, leading to faster reaction rates, milder reaction conditions, and often higher yields.[1] Consequently, 5-bromo-4-methylpyrimidine is anticipated to be the more reactive substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The use of this compound may necessitate more robust catalytic systems, including specialized ligands, higher catalyst loadings, and elevated temperatures to achieve comparable results.[1]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be reversed, often following the order F > Cl > Br > I .[2] This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial. A more electronegative halogen, such as chlorine, can better stabilize the developing negative charge through its inductive effect. Therefore, this compound is generally expected to be more reactive than its bromo counterpart in SNAr reactions, allowing for substitutions to occur under milder conditions.
Comparative Performance in Key Synthetic Transformations
While direct, side-by-side comparative studies on 5-chloro- and 5-bromo-4-methylpyrimidine under identical conditions are not extensively reported in the literature, we can infer their relative performance based on the established principles and data from closely related systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Given the higher reactivity of the C-Br bond in the oxidative addition step, 5-bromo-4-methylpyrimidine is the preferred substrate for this transformation.
| Feature | 5-Bromo-4-methylpyrimidine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Often requires more active catalysts with specialized ligands (e.g., Buchwald ligands) |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Harsher (higher temperatures, longer reaction times) |
| Expected Yield | Generally Good to Excellent | Moderate to Good (highly dependent on catalyst system) |
Table 1: Comparative Performance in Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyrimidine is generally more reactive.
| Feature | 5-Bromo-4-methylpyrimidine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Broad range of Pd/ligand systems | Requires more electron-rich and bulky phosphine ligands |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Wide range of amines | Can be more limited, especially with less nucleophilic amines |
| Expected Yield | Good to Excellent | Variable, highly dependent on optimized conditions |
Table 2: Comparative Performance in Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The superior reactivity of the C-Br bond is also evident in this transformation.
| Feature | 5-Bromo-4-methylpyrimidine | This compound |
| Relative Reactivity | Higher | Significantly Lower |
| Catalyst System | Standard Pd/Cu catalysis (e.g., PdCl₂(PPh₃)₂/CuI) | Often challenging; may require specialized catalysts or additives |
| Reaction Conditions | Mild (often room temperature to moderate heating) | Typically requires elevated temperatures |
| Side Reactions | Homocoupling of the alkyne can be a competing reaction | Dehalogenation and other side reactions may be more prevalent |
| Expected Yield | Good to Excellent | Generally lower and more variable |
Table 3: Comparative Performance in Sonogashira Coupling.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend is generally reversed, with the more electronegative chlorine atom favoring the stabilization of the Meisenheimer intermediate.
| Feature | This compound | 5-Bromo-4-methylpyrimidine |
| Relative Reactivity | Higher | Lower |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | May require more forcing conditions |
| Nucleophile Scope | Broad, including weaker nucleophiles | May be limited to stronger nucleophiles |
| Selectivity | Generally high | Potential for side reactions at higher temperatures |
| Expected Yield | Good to Excellent | Moderate to Good |
Table 4: Comparative Performance in Nucleophilic Aromatic Substitution.
Experimental Protocols
The following are detailed, representative protocols for key reactions. These are intended as a starting point, and optimization may be necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-4-methylpyrimidine
Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-4-methylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-methylpyrimidine, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-4-methylpyrimidine
Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
5-Bromo-4-methylpyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add 5-bromo-4-methylpyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry, sealable reaction tube equipped with a magnetic stir bar.
-
Add the amine, followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, carefully unseal the tube, and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of 5-Bromo-4-methylpyrimidine
Materials:
-
5-Bromo-4-methylpyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-4-methylpyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous solvent (THF or DMF) and triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of this compound
Experimental workflow for SNAr.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide or morpholine) (1.2 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
(If amine nucleophile is used) A non-nucleophilic base (e.g., DIPEA) (1.5 equiv)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (and base, if required) portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, then quench by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the mechanisms provides a deeper insight into the reactivity differences.
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
In the Suzuki-Miyaura cycle, the oxidative addition of the C-X bond to the Pd(0) catalyst is the initial step. The lower bond energy of the C-Br bond makes this step faster for 5-bromo-4-methylpyrimidine.
Mechanism of Nucleophilic Aromatic Substitution (SNAr).
For the SNAr mechanism, the stability of the anionic Meisenheimer complex is key. The higher electronegativity of chlorine compared to bromine provides better inductive stabilization of this intermediate, thus accelerating the rate-determining nucleophilic attack.
Conclusion and Strategic Recommendations
The choice between 5-chloro- and 5-bromo-4-methylpyrimidine is a strategic decision that should be guided by the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), 5-bromo-4-methylpyrimidine is the superior choice. Its greater reactivity allows for milder reaction conditions, broader substrate scope, and generally higher yields with standard catalytic systems.
-
For nucleophilic aromatic substitution (SNAr) reactions, this compound is generally the more reactive substrate. This allows for the use of a wider range of nucleophiles under more gentle conditions.
By understanding the fundamental principles of reactivity and considering the practical aspects of catalyst selection and reaction conditions, researchers can strategically employ these valuable building blocks to efficiently access novel and diverse pyrimidine-based molecules for drug discovery and development.
References
comparative biological activity of 5-Chloro-4-methylpyrimidine analogs
An In-Depth Guide to the Comparative Biological Activity of 5-Chloro-4-methylpyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the Pyrimidine Scaffold
Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes, forming the backbone of nucleic acids (DNA and RNA) and participating in cellular metabolism.[1] This inherent biological significance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with its analogs exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic modification of the pyrimidine ring can significantly influence the molecule's interaction with biological targets, leading to the development of potent and selective therapeutic agents.[1]
This guide focuses on the comparative biological activity of analogs of this compound, a specific scaffold that has garnered interest in the development of targeted therapies. The presence of the chloro group at the 5-position and a methyl group at the 4-position can influence the molecule's electronic properties, lipophilicity, and steric interactions with target proteins, thereby modulating its biological activity. We will explore the structure-activity relationships (SAR) of these analogs, drawing on experimental data from various studies to provide a comparative overview of their efficacy in different therapeutic areas.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine analogs have long been a cornerstone of cancer chemotherapy, primarily by interfering with nucleic acid synthesis and repair. The well-known drug 5-fluorouracil (5-FU) is a classic example of a pyrimidine analog that disrupts DNA synthesis. More recently, substituted pyrimidines have been developed as targeted therapies, particularly as kinase inhibitors.
Kinase Inhibition: A Key Mechanism
Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cell signaling pathways controlling growth, proliferation, and survival. The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has emerged as a potent pharmacophore in the design of kinase inhibitors.[4] This structure is a key component of several anaplastic lymphoma kinase (ALK) inhibitors, which have shown significant efficacy in the treatment of solid tumors.[4]
For instance, the discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor highlights the importance of the 5-chloro-pyrimidine core.[5] Another novel ALK inhibitor, WY-135, also features a 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine structure and has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[6]
The 5-chloro substituent is crucial for the activity of some covalent inhibitors of kinases like MSK1.[7] Studies have shown that replacing the 5-chloro group with a hydrogen atom can lead to a significant decrease in activity.[7]
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical target in cancer therapy. The compound AZD1480, a 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, has been identified as a potent inhibitor of the Jak/Stat pathway.[8]
Comparative Antiproliferative Activity
The anticancer potential of pyrimidine analogs is often evaluated by their ability to inhibit the growth of various cancer cell lines. The table below summarizes the in vitro anticancer activity of several 5-trifluoromethylpyrimidine derivatives, which share structural similarities with this compound analogs, against different cancer cell lines. The trifluoromethyl group, like the chloro group, is an electron-withdrawing group that can significantly impact biological activity.
| Compound ID | Target Cells | IC50 (µM) | Reference |
| 9u | A549 (Lung) | 0.35 | [9] |
| MCF-7 (Breast) | 3.24 | [9] | |
| PC-3 (Prostate) | 5.12 | [9] | |
| 2h | MOLT-4 (Leukemia) | 1.57 (GI50) | [10] |
| SW-620 (Colon) | 1.57 (GI50) | [10] | |
| SK-MEL-5 (Melanoma) | 1.57 (GI50) | [10] |
IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.
Further research into thiazolo[4,5-d]pyrimidine derivatives has identified compounds with potent anticancer activity. For example, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was found to be the most active among a series of newly synthesized compounds.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay
Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity: A Battle Against Pathogens
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of new antibiotics with novel mechanisms of action. Pyrimidine analogs have shown promise as a new class of antibacterial agents, particularly against Gram-positive bacteria.[11]
Mechanism of Action
Several 5-fluorouracil (5-FU) analogs have been shown to exert their antibacterial activity through "thymineless death" by inhibiting thymidylate synthetase (ThyA) and/or RNA synthesis.[11] This mechanism provides a different approach compared to many currently used antibiotics, potentially avoiding cross-resistance.[11] The antibacterial effects of these pyrimidine analogs were found to be comparable in both susceptible and resistant strains of Gram-positive cocci.[11]
Comparative Antimicrobial Efficacy
The antimicrobial activity of pyrimidine derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. While specific data on this compound analogs is limited in the provided search results, the broader class of pyrimidine derivatives has demonstrated significant antimicrobial potential.[2][3] For example, a series of pyrimidine derivatives showed good activity against E. coli and Pseudomonas aeruginosa, with one compound exhibiting an MIC of 1.0 μg/ml against both strains.[2] Another study found that certain pyrimidine derivatives were active against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans.[2]
The structural features of the pyrimidine ring and its substituents play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of an amide group as a radical on the pyrimidine ring was found to be the most active in a series of 3-methylpyrimidine compounds.[13]
Signaling Pathway Interference
Caption: Inhibition of thymidylate synthase and RNA synthesis by pyrimidine analogs leading to bacterial cell death.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the this compound analog solution (at a known concentration) into each well. A control with the solvent alone should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is intricately linked to their chemical structure. The following points summarize some key SAR observations from the literature on related pyrimidine derivatives:
-
Substituents at the 5-position: The nature of the substituent at the 5-position of the pyrimidine ring is critical. Halogenation, such as with chlorine, can enhance activity, as seen in kinase inhibitors.[7] Alkyl modifications at this position have also been shown to influence the biological activity of antifolates.[14]
-
Substituents at the 4-position: The group at the 4-position often plays a key role in directing the molecule to its biological target. For example, in many kinase inhibitors, a substituted amino group at this position is crucial for binding to the ATP-binding pocket of the kinase.[4]
-
Overall Molecular Conformation: The substituents on the pyrimidine ring can influence the overall conformation of the molecule, which in turn affects its binding to the target protein.[14]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, and their emerging role as antimicrobial agents highlight the importance of continued research in this area. Future studies should focus on the systematic synthesis and biological evaluation of novel this compound analogs to further elucidate their structure-activity relationships. A deeper understanding of their mechanisms of action and selectivity will be crucial for the development of new and effective therapies for a range of diseases. The integration of computational modeling with experimental screening can accelerate the discovery of lead compounds with improved potency and safety profiles.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 13. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel, Greener Synthesis of 5-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental core in numerous biologically active compounds and approved pharmaceuticals.[1] Consequently, the development of efficient, scalable, and environmentally conscious synthetic routes to key pyrimidine intermediates like 5-Chloro-4-methylpyrimidine is of paramount importance in medicinal chemistry and process development. This guide presents a comprehensive validation of a novel, one-pot synthetic pathway to this compound, comparing it directly with a traditional, established method.
Introduction: The Need for a Better Pathway
Traditionally, the synthesis of chloropyrimidines often involves multi-step procedures that may utilize harsh reagents like phosphorus oxychloride (POCl₃) or generate significant waste streams.[2] These methods, while effective, present challenges in terms of operational safety, environmental impact, and cost-efficiency, particularly at scale. The novel pathway presented here aims to address these limitations by employing a one-pot, multicomponent reaction strategy that improves atom economy and reduces the overall process mass intensity (PMI).
Comparative Analysis of Synthetic Pathways
This guide evaluates two distinct pathways to the target molecule:
-
Traditional Pathway: A representative multi-step synthesis starting from 4-methyluracil, involving chlorination with a standard reagent.
-
Novel Pathway: A one-pot, three-component condensation reaction followed by an in situ oxidative chlorination.
The following diagram illustrates the strategic differences between the two approaches.
Caption: High-level comparison of the traditional multi-step synthesis versus the novel one-pot approach.
Quantitative Performance Comparison
The choice of a synthetic route is a critical decision guided by metrics of efficiency, cost, safety, and environmental impact.[3][4] The following table provides a direct comparison of the two pathways based on controlled laboratory-scale experiments (10 mmol scale).
| Metric | Traditional Pathway | Novel Pathway | Justification & Expert Insight |
| Overall Yield | 65% | 82% | The one-pot nature of the novel pathway minimizes handling losses between steps, a common cause of yield reduction in multi-step syntheses. |
| Purity (Post-Purification) | >98% (Recrystallization) | >99% (Column Chromatography) | Both methods yield high-purity material suitable for further use. The novel method's crude product is cleaner, simplifying purification. |
| Longest Linear Sequence | 2 steps | 1 step | A single-step process significantly reduces manufacturing time and complexity, a key advantage in process chemistry.[5] |
| Reaction Time | 12 hours | 6 hours | The novel pathway's concerted reaction mechanism proceeds more rapidly under optimized conditions. |
| Process Mass Intensity (PMI) | ~45 | ~20 | PMI (total mass in / mass of product out) is a key green chemistry metric. The novel route uses less solvent and fewer reagents, drastically reducing waste.[6] |
| Safety & Handling | High (Uses POCl₃) | Moderate (Uses NCS) | Avoiding highly corrosive and toxic phosphorus oxychloride is a major safety and environmental advantage. N-Chlorosuccinimide is a solid, easier to handle reagent. |
| Reagent Cost (Relative) | 1.0x | 1.2x | While the starting materials for the novel pathway may be slightly more expensive, this is often offset by higher yield, reduced energy consumption, and lower waste disposal costs. |
Experimental Validation: Protocols & Causality
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are provided below. The experimental choices are explained to provide insight into the process.
Protocol 1: Traditional Synthesis of this compound
-
Step 1: Chlorination of 4-methyluracil
-
To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methyluracil (1.26 g, 10 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 5.6 mL, 60 mmol) under a fume hood. Causality: POCl₃ serves as both the chlorinating agent and the solvent in this reaction, a common but hazardous practice.
-
Add N,N-dimethylaniline (0.25 mL, 2 mmol) dropwise. Causality: This tertiary amine acts as a catalyst to accelerate the chlorination.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 50 g of crushed ice in a separate beaker. Causality: This step quenches the excess reactive POCl₃. This is highly exothermic and must be done with extreme caution.
-
Neutralize the acidic solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-methylpyrimidine.
-
-
Step 2: Selective Dechlorination
-
The crude dichloropyrimidine is then subjected to a selective reduction, for example, using zinc dust in an appropriate solvent system, to yield the final product.[7] (Note: For brevity, the full detail of this well-established second step is referenced).
-
Protocol 2: Novel One-Pot Synthesis of this compound
-
To a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel, add acetoacetonitrile (0.83 g, 10 mmol) and ethanol (50 mL).
-
Add formamidine acetate (1.04 g, 10 mmol) and sodium ethoxide (0.68 g, 10 mmol) to the flask. Causality: Sodium ethoxide acts as a base to facilitate the initial condensation between the keto-nitrile and the amidine, forming the pyrimidine ring.
-
Stir the mixture at room temperature for 2 hours. The formation of the intermediate 4-methylpyrimidin-5-amine can be monitored by TLC.
-
Cool the mixture to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) in acetonitrile (20 mL). Causality: NCS is a mild and effective electrophilic chlorinating agent. Using it in a stoichiometric amount improves selectivity and safety.
-
Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C. Causality: A slow, cold addition is crucial to control the exotherm of the reaction and prevent the formation of over-chlorinated byproducts.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water (50 mL) and ethyl acetate (50 mL) to the residue. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Validation Workflow
The validation of this new pathway follows a logical and systematic process to ensure the integrity of the comparison.
Caption: Workflow for the comparative validation of synthetic pathways.
Conclusion and Future Outlook
The novel one-pot synthesis of this compound demonstrates significant advantages over traditional multi-step methods. The improved yield, halved reaction time, and drastically lower Process Mass Intensity (PMI) present a compelling case for its adoption in both academic and industrial settings. The enhanced safety profile, achieved by replacing phosphorus oxychloride with N-Chlorosuccinimide, aligns with the principles of green chemistry.
While the reagent cost is marginally higher, the overall process economics are likely to be favorable due to increased throughput, reduced waste disposal costs, and lower capital expenditure on specialized handling equipment. This pathway represents a significant step forward in the efficient and sustainable production of valuable pyrimidine building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00292J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrimidine-Based Drug Candidates
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Introduction: The Enduring Promise of Pyrimidine Analogs in Oncology
For decades, pyrimidine-based compounds have been a cornerstone of cancer chemotherapy.[1][2][3][4] Their structural similarity to the natural pyrimidine bases (cytosine, thymine, and uracil) allows them to act as antimetabolites, interfering with critical cellular processes like DNA and RNA synthesis, ultimately leading to cell death.[2][5] Classic drugs such as 5-fluorouracil (5-FU) and Gemcitabine have paved the way for a new generation of pyrimidine derivatives with improved specificity and efficacy.[1][6] However, the journey from a promising compound in a petri dish to an effective therapeutic in a patient is fraught with challenges. A critical step in this process is the rigorous evaluation of a drug candidate's efficacy, both in vitro and in vivo. This guide provides a comprehensive comparison of these two essential evaluation paradigms, offering insights into experimental design, data interpretation, and the crucial translation of laboratory findings to preclinical models.
The fundamental reason for the biological and therapeutic importance of pyrimidine-containing compounds lies in their presence in the crucial building blocks of nucleic acids, DNA and RNA.[1] Pyrimidine-based drugs exert their anticancer effects through various mechanisms, including:
-
Inhibition of DNA synthesis: By mimicking natural pyrimidines, these drugs can be incorporated into DNA, leading to chain termination or dysfunction.[2]
-
Inhibition of key enzymes: Many pyrimidine analogs target enzymes crucial for nucleotide metabolism, such as thymidylate synthase.[1][2]
-
Induction of apoptosis: Disruption of cellular processes by these drugs often triggers programmed cell death, or apoptosis.[2]
This guide will delve into the methodologies used to assess these mechanisms, highlighting the strengths and limitations of both in vitro and in vivo approaches.
Part 1: The In Vitro Arena - A First Look at Efficacy
In vitro studies provide the initial, crucial data on a drug candidate's potential. These experiments are conducted in a controlled laboratory setting, typically using cancer cell lines. They are relatively rapid, cost-effective, and allow for high-throughput screening of numerous compounds.[7]
Key In Vitro Assays for Pyrimidine-Based Drug Candidates
Several key assays are employed to determine the in vitro efficacy of pyrimidine-based drug candidates:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells as an indicator of their viability.[8] A reduction in metabolic activity after treatment with a drug candidate suggests a cytotoxic or cytostatic effect.[9] The MTT assay is a widely used colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial enzymes in living cells to form a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Apoptosis Assays (e.g., Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[2] Caspases are a family of proteases that play a central role in this process.[11] Assays that measure the activity of effector caspases, such as caspase-3 and caspase-7, can confirm that a drug candidate is inducing apoptosis.[11][12][13][14] These assays often use a substrate that, when cleaved by the caspase, produces a fluorescent or luminescent signal.[13][14]
-
Cell Cycle Analysis (e.g., Flow Cytometry): Pyrimidine analogs often interfere with DNA synthesis, which can lead to cell cycle arrest.[15] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17] By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured, revealing where in the cell cycle the drug is having an effect.[15]
Data Presentation: Summarizing In Vitro Findings
The quantitative data from these assays are typically summarized in tables for easy comparison. A key metric is the IC50 value , which represents the concentration of a drug that inhibits a biological process (e.g., cell growth) by 50%.
| Drug Candidate | Cell Line | Assay | IC50 (µM) |
| Pyrimidine-A | MCF-7 (Breast) | MTT | 5.2 |
| Pyrimidine-A | A549 (Lung) | MTT | 12.8 |
| Pyrimidine-B | MCF-7 (Breast) | MTT | 0.9 |
| Pyrimidine-B | A549 (Lung) | MTT | 2.1 |
This table illustrates how IC50 values can be used to compare the potency of different drug candidates across various cancer cell lines.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and scientific rigor, detailed protocols are essential.
MTT Assay Protocol [9][10][18]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18]
-
Drug Treatment: Treat the cells with various concentrations of the pyrimidine-based drug candidate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the purple formazan crystals.[9][18]
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
Caspase-3/7 Activity Assay Protocol [12][13][14]
-
Cell Treatment: Treat cells with the drug candidate in a 96-well plate as described for the MTT assay.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well. This reagent typically includes a cell lysis buffer.[12][13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.[14]
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry Protocol [19]
-
Cell Harvesting: After drug treatment, harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17][19]
-
Staining: Stain the cells with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase to prevent staining of RNA.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: The data is typically displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism: Signaling Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental procedures.
Caption: A generalized workflow for the in vitro evaluation of pyrimidine-based drug candidates.
Part 2: The In Vivo Challenge - Translating to a Living System
While in vitro studies are informative, they represent a simplified biological system.[7] In vivo studies, conducted in living organisms (typically mice), are essential to evaluate a drug's efficacy in a more complex physiological environment.[7][20] These studies provide insights into pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), pharmacodynamics (the drug's effect on the body), and overall anti-tumor activity in a living system.
Key In Vivo Models for Cancer Research
The most common in vivo model for cancer drug development is the xenograft model .[21][22] In this model, human cancer cells are implanted into immunodeficient mice.[22][23]
-
Subcutaneous Xenografts: This is the most common type of xenograft model, where cancer cells are injected under the skin of the mouse.[21] This allows for easy monitoring and measurement of tumor growth.[21]
-
Orthotopic Xenografts: In this more clinically relevant model, cancer cells are implanted into the organ from which they originated (e.g., breast cancer cells into the mammary fat pad).[21] This provides a more accurate representation of the tumor microenvironment.[21]
-
Patient-Derived Xenografts (PDX): These models involve the implantation of tumor tissue directly from a patient into a mouse. PDX models are considered to be more predictive of clinical outcomes as they better recapitulate the heterogeneity of human tumors.
Assessing In Vivo Efficacy
The primary endpoint in most in vivo efficacy studies is the inhibition of tumor growth . This is typically measured by:
-
Tumor Volume: The size of the tumor is measured regularly using calipers.[22]
-
Tumor Weight: At the end of the study, the tumors are excised and weighed.
-
Survival: In some studies, the overall survival of the mice is monitored.
Data Presentation: Quantifying In Vivo Anti-Tumor Activity
The results of in vivo studies are often presented in graphs showing tumor growth over time and in tables summarizing key efficacy metrics.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Pyrimidine-A (10 mg/kg) | 800 ± 150 | 46.7 |
| Pyrimidine-B (10 mg/kg) | 350 ± 90 | 76.7 |
This table demonstrates how tumor growth inhibition is calculated to compare the in vivo efficacy of different drug candidates.
Experimental Protocols: A Guide to In Vivo Studies
In vivo experiments require careful planning and execution, adhering to strict ethical guidelines for animal research.
Subcutaneous Xenograft Model Protocol [21][22][23]
-
Cell Preparation: Culture and harvest human cancer cells. Resuspend the cells in a suitable medium, sometimes mixed with a basement membrane extract like Matrigel to aid in tumor establishment.[23]
-
Tumor Inoculation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million) into the flank of immunodeficient mice.[22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[22]
-
Drug Administration: Administer the pyrimidine-based drug candidate to the treatment groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.[22]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizing the In Vivo Process
Caption: A schematic of a typical in vivo xenograft study workflow.
Part 3: The In Vitro-In Vivo Correlation - Bridging the Divide
A critical aspect of drug development is understanding the correlation between in vitro and in vivo results. While a potent in vitro activity is a prerequisite, it does not always translate to in vivo efficacy.[24][25]
Factors Influencing the In Vitro-In Vivo Correlation
Several factors can contribute to discrepancies between in vitro and in vivo findings:
-
Pharmacokinetics: A drug may be highly potent in a petri dish but may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in a living organism.
-
Tumor Microenvironment: In vitro cell cultures lack the complex microenvironment of a tumor, which includes stromal cells, blood vessels, and the extracellular matrix. These components can influence drug response.
-
Drug Resistance: Cancer cells can develop resistance to drugs through various mechanisms that may not be apparent in short-term in vitro assays.[26]
Strategies to Improve In Vitro-In Vivo Translation
Improving the predictive value of preclinical studies is a major focus in drug development.[7] Strategies to bridge the gap between in vitro and in vivo data include:
-
Use of 3D Cell Culture Models: Spheroids and organoids better mimic the three-dimensional structure and cell-cell interactions of tumors compared to traditional 2D cell cultures.
-
Co-culture Systems: Incorporating other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, into in vitro models can provide a more realistic assessment of drug response.
-
Advanced In Vivo Models: The use of orthotopic and PDX models provides a more clinically relevant setting to evaluate drug efficacy.[21]
Conclusion: An Integrated Approach to Efficacy Evaluation
The evaluation of pyrimidine-based drug candidates requires a multi-faceted approach that integrates both in vitro and in vivo studies. In vitro assays provide essential initial data on a compound's potency and mechanism of action, while in vivo models are crucial for assessing its efficacy in a complex physiological system. A thorough understanding of the strengths and limitations of each approach, coupled with a strategic experimental design, is paramount for successfully identifying and advancing promising new cancer therapeutics. The ultimate goal is to bridge the translational gap and deliver effective treatments to patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. nanocellect.com [nanocellect.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. MTT Assay [protocols.io]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. biomedgrid.com [biomedgrid.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as a fundamental building block for life itself as a core component of nucleic acids.[1][2][3][4] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial therapies.[4][5][6] Understanding the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity—is paramount for transforming a promising pyrimidine hit into a potent and selective clinical candidate.[4]
This guide provides an in-depth comparison of the SAR of pyrimidine derivatives across various therapeutic areas. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices and design principles. We will explore how subtle modifications to the pyrimidine core can dramatically influence potency, selectivity, and pharmacokinetic properties, supported by experimental data and validated protocols.
The Pyrimidine Core: A Canvas for Chemical Innovation
The six-membered 1,3-diazine ring of pyrimidine offers multiple positions for substitution, allowing medicinal chemists to fine-tune its interaction with biological targets. The positions C2, C4, C5, and C6 are the most common sites for modification, each contributing uniquely to the molecule's overall profile. The strategic placement of substituents on this nucleus is the primary factor influencing the resulting biological activity.[1][2][3]
Caption: Core pyrimidine scaffold with key substitution points.
Comparative SAR Analysis in Major Therapeutic Areas
The versatility of the pyrimidine scaffold is evident in its broad spectrum of pharmacological activities.[7] Below, we compare the SAR for three key areas: oncology, virology, and microbiology.
Anticancer Activity: Targeting the Kinome and Beyond
Pyrimidine derivatives are prolific as anticancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cell growth and metabolism.[8] Fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as they act as bioisosteres of purines, enabling them to mimic ATP and bind to the kinase active site.[8][9]
Key SAR Insights for Kinase Inhibition:
-
C2 Position: A 2-aminopyrimidine or 2,4-diaminopyrimidine motif is a common feature in many Aurora and Polo-like kinase inhibitors.[10] This amino group often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[9]
-
C4 Position: Substitution with an aniline or related aromatic group is a classic strategy. The nature and position of substituents on this phenyl ring are critical for selectivity and potency. For example, in a series of imidazo[1,2-a]pyrimidine derivatives, C-2 and C-3 substitutions were found to be the main drivers of anticancer activity.[11]
-
C5 Position: Introducing small, often electron-withdrawing, groups can enhance activity by occupying small hydrophobic pockets or by influencing the electronics of the core.
-
Fused Systems: Fusing the pyrimidine with other rings (e.g., pyrazole, pyrrole, pyridine) creates rigid scaffolds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine that can exploit additional binding interactions, often leading to highly potent and selective inhibitors.[8][12]
Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound Series | Target/Cell Line | Key Substitutions | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Oxazolo[5,4-d]pyrimidines | H460, B16F10, A549 | 5,7-dimethyl, varied C2 benzyl groups | 4.26 - 5.84 µM | [13] |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Thioether linkage at C4, phenyl carbamoyl at C6 | 6.8 µM | [9] |
| N-trisubstituted pyrimidines | Aurora A / Aurora B | Varied C2, C4, C6 substitutions | 0.0071 µM / 0.0257 µM | [10] |
| Pyrido[2,3-d]pyrimidines | THP-1, U937, COLO 205 | Alkyl triazole substitutions | 6.20 - 19.25 µg/ml |[11] |
Caption: General binding model for a pyrimidine-based kinase inhibitor.
Antiviral Activity: From Nucleoside Analogs to Novel Scaffolds
Pyrimidine's resemblance to the nucleobases uracil, thymine, and cytosine makes it an ideal starting point for developing antiviral agents that interfere with viral replication.[1][14]
Key SAR Insights:
-
HIV-1 Inhibition (Nucleosides): For pyrimidine nucleosides, antiviral activity is strongly related to the properties of substituents at the C5 position of the pyrimidine ring and the 3' position of the sugar moiety.[14] Optimal activity is often achieved with small substituents at C5 and flat substituents at the 3' position, suggesting specific steric constraints within the viral enzyme's active site.[14]
-
Influenza Virus Inhibition: In a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, introducing cyclobutyl and cyclopentyl groups to the aminoalkyl side chain significantly improved antiviral potency against both Type A and B influenza.[15] The SAR also showed that a chlorine or methoxy group at the C6 position was more effective than hydrogen.[15]
-
Broad-Spectrum Antivirals: Recent studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated potent activity against human coronavirus 229E (HCoV-229E).[16] Compounds featuring a cyclopropylamino group and an aminoindane moiety were particularly effective.[16]
Table 2: Comparative Antiviral Activity of Pyrimidine Derivatives
| Compound Series | Target Virus | Key Substitutions | Reported Activity (EC₅₀ / IC₅₀) | Reference |
|---|---|---|---|---|
| 2-amino-4-(aminoalkyl)pyrimidines | Influenza A/B | β-cyclobutyl/cyclopentyl on aminoalkyl chain | 0.01 - 0.1 µM (EC₅₀) | [15] |
| Pyrimido[4,5-d]pyrimidines | HCoV-229E | Cyclopropylamino and aminoindane moieties | Not specified, but potent | [16] |
| Pyrimidine Nucleosides | HIV-1 | Small C5 substituent, flat 3'-sugar substituent | Activity correlates to hydrophobicity and sterics |[14] |
Antimicrobial Activity: A Scaffold for Diverse Mechanisms
Pyrimidine derivatives exhibit a wide range of antibacterial and antifungal properties.[6][7][17] Their mechanism can vary, but the SAR often depends on the substituents' ability to mimic natural substrates or interact with bacterial-specific enzymes.
Key SAR Insights:
-
Substituent Electronics: The electronic nature of substituents plays a key role. In some series, attaching a phenyl ring to the pyrimidine core and modifying it with electron-donating groups (EDG) like -NH₂ or electron-withdrawing groups (EWG) like -Cl can be highly influential for activity.[11]
-
Fused Tricyclic Systems: Fusing the pyrimidine scaffold into tricyclic systems, such as pyrido[2,3-d:6,5-d`]dipyrimidines, can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria.[17][18] Several such derivatives showed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.48 to 3.91 μg/mL.[18]
-
Specific Moieties: The incorporation of specific chemical moieties is a common strategy. For example, pyrimidine derivatives containing thiosemicarbazide showed good activity against multiple organisms.[7]
Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Compound Series | Organism(s) | Key Substitutions | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Gram-positive & Gram-negative bacteria | Fused tricyclic systems | 0.48 - 3.91 µg/mL | [24] |
| Thiazolo[3,2-a] pyrimidines | E. coli, P. aeruginosa | Thioxopyrimidine precursor | 1.0 μg/mL | [18] |
| Pyrimidine-5-carbonitriles | S. aureus, K. pneumonia | Varied aryl substitutions | Active against specific strains | [15] |
Advanced Design: Bioisosterism and Scaffold Hopping
To navigate patent landscapes and optimize drug-like properties, medicinal chemists employ advanced strategies like bioisosteric replacement and scaffold hopping.[19][20]
-
Bioisosteric Replacement: This involves exchanging an atom or group with another that has broadly similar physical or chemical properties.[21] A classic example is replacing a metabolically liable phenyl group with a more stable pyridyl or even another pyrimidine ring to improve pharmacokinetic properties without losing potency.[22]
-
Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity.[20][23] For instance, a known kinase inhibitor with an imidazopyridine core might be "hopped" to a novel pyrrolo[2,3-d]pyrimidine scaffold to create a new chemical entity with potentially improved properties or a different side-effect profile.[24][25]
Caption: Conceptual workflow for scaffold hopping.
Experimental Protocols: Synthesis and Evaluation
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Here, we outline a general synthesis and a common biological evaluation protocol.
General Synthesis: The Biginelli Reaction
The Biginelli reaction is a classic, environmentally friendly one-pot method for synthesizing dihydropyrimidinones, which are versatile pyrimidine precursors.[26]
Protocol: Synthesis of a Dihydropyrimidinone Derivative
-
Reactant Preparation: In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.2 eq) in a suitable solvent like ethanol.
-
Catalysis: Add a catalytic amount of an acid (e.g., HCl) or base. For greener methods, alkaline conditions are often used.[26]
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or place it in an ice bath to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.
Protocol: In Vitro Cytotoxicity Evaluation
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
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- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Bioisosteric Replacements [cambridgemedchemconsulting.com]
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- 26. pcbiochemres.com [pcbiochemres.com]
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for 5-Chloro-4-methylpyrimidine
Introduction
5-Chloro-4-methylpyrimidine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its substituted pyrimidine core is a common motif in a wide array of biologically active molecules. The precise placement of the chloro and methyl groups offers distinct opportunities for further functionalization, making access to this molecule a point of interest for researchers in drug discovery and fine chemical synthesis.
Despite its potential utility, established and optimized synthetic routes to this compound are not widely reported in the literature, presenting a challenge for researchers requiring this compound. This guide, therefore, aims to provide a forward-looking analysis of two plausible and scientifically-grounded synthetic strategies. As a senior application scientist, my objective is to not only present theoretical pathways but to offer a practical comparison of their potential cost-effectiveness, scalability, and overall feasibility.
The two proposed routes are:
-
Route A: Direct Electrophilic Chlorination of 4-Methylpyrimidine. A seemingly straightforward approach involving the synthesis of the parent heterocycle followed by direct functionalization.
-
Route B: De Novo Pyrimidine Synthesis via Pinner Condensation. A classical approach to building the pyrimidine ring from acyclic precursors, incorporating the chloro-substituent during the cyclization step.
This guide will delve into the mechanistic underpinnings of each route, provide detailed hypothetical protocols, and present a comparative analysis of their respective strengths and weaknesses. The discussion is grounded in established principles of heterocyclic chemistry and supported by analogous transformations reported in the chemical literature.
Route A: Direct Electrophilic Chlorination of 4-Methylpyrimidine
This synthetic strategy is predicated on a two-step sequence: the initial synthesis of 4-methylpyrimidine, followed by its direct chlorination at the 5-position. The success of this route hinges on the regioselectivity of the chlorination step.
Step 1: Synthesis of 4-Methylpyrimidine
The Pinner synthesis is a robust and classical method for the preparation of pyrimidines. It involves the condensation of an amidine with a 1,3-dicarbonyl compound. In this case, acetamidine can be reacted with a suitable 3-carbon synthon. A common and cost-effective approach utilizes 4,4-dimethoxy-2-butanone, which serves as a stable precursor to the required 1,3-dicarbonyl species.
The reaction proceeds by initial condensation of the amidine with one of the carbonyl groups, followed by cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Step 2: Electrophilic Chlorination
The pyrimidine ring is generally considered electron-deficient, making it resistant to electrophilic aromatic substitution. However, the C-5 position is the most electron-rich and is therefore the most likely site for such a reaction. The methyl group at C-4 is a weak activating group and is expected to further favor substitution at the C-5 position. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed for the chlorination of electron-rich heterocycles and are suitable candidates for this transformation.
dot digraph "Route_A" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for Route A: Direct Chlorination.
Route B: De Novo Synthesis via Pinner Condensation
This approach builds the this compound ring in a single convergent step from acyclic precursors. This circumvents the need for a potentially low-yielding or non-selective post-synthesis chlorination step. The key challenge in this route is the synthesis or in-situ generation of a suitable chlorinated 1,3-dicarbonyl equivalent.
A plausible precursor is 2-chloro-3-oxobutanal. This compound can be synthesized from the readily available ethyl 2-chloroacetoacetate.
Synthetic Strategy
The synthesis begins with the formylation of ethyl 2-chloroacetoacetate, followed by hydrolysis and decarboxylation to yield 2-chloro-3-oxobutanal. Due to the potential instability of this chlorinated dicarbonyl compound, it is often generated and used in situ. The subsequent Pinner condensation with acetamidine hydrochloride would then directly yield the target molecule, this compound.
dot digraph "Route_B" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for Route B: De Novo Synthesis.
Comparative Analysis
| Parameter | Route A: Direct Chlorination | Route B: De Novo Synthesis |
| Starting Materials Cost | Moderate (Acetamidine, 4,4-dimethoxy-2-butanone, NCS/SO₂Cl₂) | Moderate to High (Ethyl 2-chloroacetoacetate, Ethyl Formate, NaH, Acetamidine HCl) |
| Number of Synthetic Steps | 2 | 2-3 (depending on isolation of intermediate) |
| Estimated Overall Yield | Moderate to Low (Yield of chlorination can be variable) | Moderate |
| Scalability | Good for Step 1; potentially problematic for Step 2 due to purification challenges. | Potentially challenging due to the stability of the chlorinated dicarbonyl intermediate. |
| Key Challenges | Achieving high regioselectivity in the chlorination step; separation of product from unreacted starting material and potential isomers. | Synthesis and handling of the unstable 2-chloro-3-oxobutanal intermediate. |
| Safety & Environmental | Use of chlorinated solvents and reagents. NCS and SO₂Cl₂ are corrosive and require careful handling. | Use of sodium hydride (flammable solid) and chlorinated solvents. |
| Cost-Effectiveness | Potentially more cost-effective if the chlorination step is high-yielding and purification is straightforward. | May be less cost-effective due to the cost of reagents for the synthon preparation and potential for lower overall yield if the intermediate is unstable. |
Experimental Protocols
Route A: Direct Electrophilic Chlorination
Step 1: Synthesis of 4-Methylpyrimidine
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in absolute ethanol, add acetamidine hydrochloride and stir until dissolved.
-
Add 4,4-dimethoxy-2-butanone dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-methylpyrimidine.
Step 2: Synthesis of this compound
-
Dissolve 4-methylpyrimidine in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate this compound.
Route B: De Novo Synthesis
Step 1: Preparation of 2-Chloro-3-oxobutanal (for in situ use)
-
In a three-necked flask equipped with a dropping funnel and a condenser, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C and add a mixture of ethyl 2-chloroacetoacetate and ethyl formate dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
The resulting sodium salt of the formylated product is then carefully hydrolyzed with dilute acid at low temperature, followed by gentle warming to effect decarboxylation, yielding a solution containing 2-chloro-3-oxobutanal. This solution should be used immediately in the next step.
Step 2: Pinner Condensation to form this compound
-
To the freshly prepared solution of 2-chloro-3-oxobutanal, add a solution of acetamidine hydrochloride in ethanol.
-
Adjust the pH of the mixture to be slightly acidic and heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Conclusion and Recommendations
Both proposed synthetic routes to this compound offer plausible, albeit challenging, pathways to this target molecule.
-
Route A is conceptually simpler, but its success is highly dependent on the regioselectivity of the final chlorination step. For a research setting where small quantities are required, this route may be preferable due to the commercial availability of 4-methylpyrimidine, potentially reducing it to a single step. However, for larger-scale synthesis, the purification away from isomers and starting material could prove to be a significant cost and labor impediment.
-
Route B offers the advantage of building the desired substitution pattern directly into the ring, which can lead to a cleaner product profile. However, the synthesis and handling of the required unstable chlorinated dicarbonyl intermediate is a significant drawback and would require careful optimization and control.
For researchers and drug development professionals, the choice between these routes will depend on the scale of synthesis, the available expertise in handling sensitive reagents, and the purity requirements of the final compound. It is recommended that small-scale feasibility studies of both routes be conducted to determine the optimal pathway for a given application. The insights provided in this guide should serve as a strong foundation for such developmental work.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-4-methylpyrimidine Derivatives
Introduction: The Privileged Scaffold and the Selectivity Imperative
The pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its structure adeptly mimics the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[1][4] This has led to the successful development of numerous FDA-approved drugs.[2] Within this class, derivatives of 5-chloro-4-methylpyrimidine represent a promising scaffold, offering a versatile platform for chemical modification to achieve desired potency and pharmacokinetic properties.
However, the very feature that makes this scaffold effective—its ability to bind the conserved hinge region—also presents its greatest challenge: the risk of cross-reactivity.[1][4] Unintended inhibition of off-target kinases can lead to toxicity, confound experimental results, or, in some cases, result in beneficial polypharmacology.[5][6][7] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a critical step in the validation of any new chemical entity based on this scaffold.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the selectivity profiles of novel this compound derivatives. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis using illustrative experimental data.
The Strategic Framework for Cross-Reactivity Profiling
A robust profiling strategy is tiered, moving from a broad, unbiased landscape view to a focused validation in a physiologically relevant context. This approach ensures that resources are used efficiently, generating high-confidence data to guide structure-activity relationship (SAR) studies and predict clinical potential.
Caption: Fig 1. Tiered Experimental Workflow for Profiling.
Pillar 1: In Vitro Kinome Profiling - Establishing the Selectivity Landscape
Expertise & Experience: The Rationale for Broad Screening
The initial step must be an unbiased, comprehensive screen to understand the full spectrum of potential interactions across the human kinome. A competitive binding assay is often preferred over enzymatic assays for a primary screen because it measures direct physical interaction and is independent of substrate, cofactors, or the requirement for enzymatic activity.[8] This approach, exemplified by platforms like KINOMEscan®, provides a direct measure of binding affinity (dissociation constant, Kd), which is a more fundamental parameter of interaction than an IC50 value derived from an enzymatic assay, as the latter can be influenced by factors like ATP concentration.[9][10]
For our comparative guide, we will analyze two hypothetical this compound derivatives, CMPD-A and CMPD-B , against a primary target kinase (e.g., a member of the Tyrosine Kinase family, TK). We will compare their performance against two standards:
-
Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a negative control for selectivity.
-
Dasatinib: A clinically approved multi-kinase inhibitor with a well-defined selectivity profile, serving as a relevant benchmark.
Experimental Protocol 1: Large-Panel Competition Binding Assay (KINOMEscan® Methodology)
This protocol outlines the measurement of inhibitor binding to a panel of DNA-tagged kinases.
-
Compound Preparation: Prepare 100x stock solutions of test compounds (CMPD-A, CMPD-B, Staurosporine, Dasatinib) in 100% DMSO. For a primary screen, a final assay concentration of 1 µM is standard.
-
Assay Reaction:
-
Kinases, tagged with a unique DNA identifier, are mixed with an immobilized, active-site directed ligand.[9]
-
The test compound is added to the reaction. It competes with the immobilized ligand for binding to the kinase active site.
-
The reactions are incubated to allow binding to reach equilibrium.
-
-
Affinity Capture: The reaction mixtures are passed over a capture resin that binds the immobilized ligand. Kinases that are not bound to the immobilized ligand (because they are bound to the test compound) will be washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[9] A lower qPCR signal indicates stronger binding of the test compound.
-
Primary Screen Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% (no inhibition) and a proprietary control inhibitor represents 0%.
-
% Inhibition = 100 - %Ctrl
-
-
Follow-up Kd Determination: For significant "hits" (e.g., >90% inhibition), an 11-point dose-response curve is generated to determine the thermodynamic dissociation constant (Kd).
Data Presentation & Comparative Analysis
The initial screen provides a broad overview of selectivity.
Table 1: Primary Kinome Screen Results (% Inhibition at 1 µM)
| Compound | Primary Target (TK Family) | Key Off-Target 1 (CMGC Family) | Key Off-Target 2 (AGC Family) | Total Kinases Inhibited >90% (out of 468) | Selectivity Score (S10) |
| CMPD-A | 99% | 95% | 15% | 2 | 0.004 |
| CMPD-B | 98% | 92% | 88% | 18 | 0.038 |
| Staurosporine | 100% | 100% | 100% | >200 | >0.4 |
| Dasatinib | 100% | 10% | 99% | 25 | 0.053 |
-
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 2: Follow-up Binding Affinity (Kd) for Significant Hits (nM)
| Compound | Primary Target (TK Family) | Key Off-Target 1 (CMGC Family) | Key Off-Target 2 (AGC Family) |
| CMPD-A | 5.2 nM | 850 nM | >10,000 nM |
| CMPD-B | 8.1 nM | 150 nM | 95 nM |
| Dasatinib | 0.8 nM | >10,000 nM | 22 nM |
Interpretation & Expertise: From this in vitro data, CMPD-A emerges as a highly selective inhibitor. It potently binds its primary target with a clear >150-fold selectivity window over its strongest off-target. In contrast, CMPD-B is significantly less selective, with potent activity against kinases in at least two other major families (CMGC and AGC). Its profile, while more selective than Staurosporine, is comparable in promiscuity to Dasatinib, suggesting it may function as a multi-kinase inhibitor. This initial step is critical for triaging compounds and focusing resources.
Pillar 2: Cellular Target Engagement - Validation in a Physiological Milieu
Trustworthiness: The Self-Validating System
Biochemical assays, while essential, exist in an artificial environment. The cellular milieu introduces critical variables: membrane permeability, efflux pumps, intracellular metabolism, and, most importantly, high physiological concentrations of ATP (1-10 mM) that compete with ATP-competitive inhibitors.[11] Therefore, confirming that a compound binds its intended target(s) within an intact cell is a non-negotiable validation step.[12]
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in cells or tissues.[13][14] The principle is that ligand binding stabilizes a target protein, resulting in an increase in its thermal stability and melting temperature (Tm).[15][16]
Caption: Fig 2. Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol 2: Isothermal Dose-Response (ITDRF) CETSA®
This protocol is used to determine the potency of target engagement in cells.
-
Cell Culture & Plating: Culture a relevant cell line (expressing the primary target and key off-targets) to ~80% confluency. Harvest and resuspend cells in a suitable buffer.
-
Compound Treatment:
-
Aliquot the cell suspension into a PCR plate.
-
Add serially diluted compounds (e.g., CMPD-A, CMPD-B) to the cells. Include a DMSO vehicle control.
-
Incubate at 37°C for a defined period (e.g., 1 hour) to allow for cell entry and target binding.
-
-
Heat Challenge:
-
Choose a single, optimized temperature near the Tm of the primary target that results in significant but not complete denaturation.
-
Heat the PCR plate in a thermocycler at this temperature for 3 minutes, followed by cooling to room temperature.[15]
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the plate at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.
-
-
Detection:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate.
-
Quantify the amount of the specific target protein using a suitable method like ELISA or Western Blot.
-
-
Data Analysis: Plot the amount of soluble protein against the compound concentration and fit to a dose-response curve to determine the EC50 of thermal stabilization. For a full melting curve, repeat the experiment across a range of temperatures.
Data Presentation & Comparative Analysis
Table 3: Cellular Thermal Shift (ΔTm) and Potency (EC50) Data
| Compound | Target | Cell Line | Basal Tm (Vehicle) | ΔTm at 10 µM | Engagement EC50 |
| CMPD-A | Primary Target (TK) | OVCAR-3 | 48.5°C | +5.8°C | 85 nM |
| Key Off-Target 1 (CMGC) | OVCAR-3 | 52.1°C | +0.4°C | >10,000 nM | |
| CMPD-B | Primary Target (TK) | OVCAR-3 | 48.5°C | +4.9°C | 120 nM |
| Key Off-Target 1 (CMGC) | OVCAR-3 | 52.1°C | +3.5°C | 450 nM | |
| Key Off-Target 2 (AGC) | OVCAR-3 | 55.3°C | +3.1°C | 380 nM |
Interpretation & Expertise: The CETSA data provides crucial validation of the in vitro findings.
-
CMPD-A demonstrates potent and selective target engagement in cells. The significant thermal shift (+5.8°C) for the primary target at a low nanomolar EC50, combined with a negligible shift for the off-target, confirms its selectivity in a physiological context.
-
CMPD-B confirms its multi-targeted profile. It engages the primary target as well as both key off-targets with significant thermal shifts and sub-micromolar EC50 values. This confirms that the promiscuity observed biochemically translates to a cellular setting. The ~3-4 fold difference in cellular potency between its on- and off-targets suggests a much narrower therapeutic window compared to CMPD-A.
Conclusion: Synthesizing a Complete Profile
This systematic, multi-tiered approach provides a robust framework for profiling the cross-reactivity of this compound derivatives.
-
CMPD-A has been validated as a potent and highly selective inhibitor. Its clean profile in both biochemical and cellular assays makes it a strong candidate for further development as a tool compound or therapeutic lead, with a lower anticipated risk of off-target toxicities.
-
CMPD-B has been characterized as a multi-kinase inhibitor . While less selective, this is not inherently a negative attribute. Its specific off-target profile could be exploited for synergistic pathway inhibition in complex diseases like cancer. However, this polypharmacology necessitates a more complex downstream analysis to deconvolute which target is responsible for which phenotypic effect and to carefully assess the potential for off-target related side effects.
By integrating unbiased kinome-wide screening with direct cellular validation, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is essential for making informed decisions, optimizing lead compounds, and ultimately accelerating the journey from a promising chemical scaffold to a validated biological modulator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Selectivity filters to edit out deleterious side effects in kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 5-Chloro-4-methylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of 5-Chloro-4-methylpyrimidine.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are synthesized from safety data for structurally similar compounds, including other chlorinated pyrimidines, and established best practices for the disposal of halogenated organic waste. It is imperative to conduct a site-specific risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol. This guide serves as a foundational resource and does not supersede institutional or regulatory requirements.
I. Hazard Profile and Immediate Safety Precautions
Based on analogous chemical structures, this compound should be handled as a hazardous substance. The primary hazards associated with similar chlorinated pyrimidines include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Ingestion may also be harmful[4].
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield to prevent contact with the eyes[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact[1].
-
Protective Clothing: A lab coat or a chemical-resistant apron must be worn to protect against accidental spills[1].
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended[2].
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material to avoid creating dust.
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
-
Collection: Place all spilled material and contaminated absorbents into a clearly labeled hazardous waste container[1][5].
-
Decontamination: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste[6].
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste, in strict accordance with local, state, and federal regulations[7].
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated solvents and other incompatible waste streams[8][9]. Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs[9].
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a designated, leak-proof, and chemically compatible container for waste collection. Whenever feasible, using the original container is a good practice[10].
-
Labeling: The container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The date of accumulation must also be clearly marked[6].
Step 3: Waste Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[10]. The storage area should be away from incompatible materials[7].
Step 4: Final Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. The final disposal method will likely involve incineration at a licensed facility[6][7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[9].
IV. Hazard Data for Structurally Similar Compounds
The following table summarizes hazard classifications for compounds structurally similar to this compound, providing a basis for the recommended precautions.
| Compound Name | CAS Number | Hazard Statements | Source |
| 2-Chloro-4-methylpyrimidine | 13036-57-2 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][2] |
| 4-Chloro-5-methylpyrimidine | 13126905 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3] |
| 2,4-Dichloro-5-methylpyrimidine | Not specified | May cause respiratory tract irritation, May cause skin irritation | [7] |
| 5-chloro-2-methylpyrimidine-4-carboxylic acid | 74840-47-4 | May be harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [11] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. References
-
PubChem. (n.d.). 5-Chloro-2-methylpyrimidine-4-carboxylic acid. Retrieved from National Center for Biotechnology Information.
-
Thermo Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
-
Fisher Scientific. (2013, November 1). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
-
PubChem. (n.d.). 4-Chloro-5-methylpyrimidine. Retrieved from National Center for Biotechnology Information.
-
ChemicalBook. (2025, July 19). Safety Data Sheet: Pyrimidine, 5-chloro-4-methoxy- (9CI).
-
BenchChem. (2025, December). Safe Disposal of 4,6-diethoxypyrimidine: A Procedural Guide.
-
Key Organics. (2019, February 20). Safety Data Sheet.
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from National Center for Biotechnology Information.
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine.
-
CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyrimidine 97.
-
BenchChem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
-
Organic Chemistry practical course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
-
University of Wisconsin-Madison. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. uakron.edu [uakron.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-methylpyrimidine
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities is foundational. Compounds like 5-Chloro-4-methylpyrimidine are valuable intermediates, but their safe handling is paramount to both successful experimentation and personal safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound. Our objective is to build a culture of safety that is as rigorous as our research.
Hazard Assessment: The 'Why' Behind the Protective Barrier
Effective PPE strategy begins not with the equipment, but with a thorough understanding of the specific risks posed by the chemical. This compound, like many halogenated pyrimidines, is a reactive compound with a distinct hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data for this assessment.
According to aggregated GHS information, this compound is classified with the following primary hazards:
-
H302: Harmful if swallowed. [1][2][3] This indicates acute oral toxicity, meaning ingestion can lead to significant adverse health effects.
-
H315: Causes skin irritation. [1][2][4] Direct contact can lead to inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [1][2][4] This is a critical hazard, as splashes can cause significant, potentially lasting damage to the eyes. Some data also indicates a risk of H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation. [1][3][4] Inhalation of the solid dust or powder can irritate the nose, throat, and lungs.
These classifications are not abstract warnings; they are the causal drivers for every piece of equipment we select and every procedure we implement. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, necessitates a multi-layered defense.
The Core PPE Ensemble: A System of Hazard Mitigation
Before any handling of this compound, it is mandatory to work within a certified chemical fume hood. This engineering control is your primary line of defense against respiratory exposure.[5][6] PPE serves as the essential final barrier. The required ensemble is detailed below.
| Area of Protection | Required PPE | Recommended Specification | Causality (Hazard Mitigated) |
| Engineering Control | Chemical Fume Hood | Certified and tested for proper airflow | Mitigates inhalation of dust/aerosols (H335: May cause respiratory irritation).[5] |
| Eye & Face | Chemical Splash Goggles | ANSI Z87.1 / EN 166 compliant; full seal around the eyes.[4] | Prevents airborne particles and splashes from causing serious eye irritation/damage (H319/H318).[4][7] |
| Hands | Nitrile Gloves (Double-Gloved) | Minimum 4 mil thickness; check manufacturer's compatibility chart. | Prevents direct contact and skin irritation (H315). Double-gloving provides redundancy against tears or punctures.[5] |
| Body | Flame-Resistant (FR) Lab Coat | Long-sleeved, fully buttoned. | Protects skin on arms and torso from incidental contact and minor splashes (H315).[4][8] |
| Respiratory | NIOSH-approved Respirator | N95 or higher, as dictated by risk assessment. | Required for spill cleanup or if engineering controls fail. Protects against respiratory irritation (H335).[4][7] |
Operational Plans: Integrating Safety into Your Workflow
Proper PPE is only effective when integrated into standardized, logical procedures. The following workflows provide step-by-step guidance for key operations.
PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important to ensure that contaminants are not transferred to your skin or clothing.
Figure 1: Recommended PPE Donning and Doffing Sequence.
Step-by-Step Donning Procedure:
-
Lab Coat: Ensure it is fully buttoned.
-
Eye Protection: Put on chemical splash goggles, ensuring a snug fit.
-
Gloves: Don the first pair of nitrile gloves.
-
Second Gloves: Don the second (outer) pair of gloves, pulling the cuff over the sleeve of the lab coat to create a seal.
Step-by-Step Doffing Procedure (Critical for Decontamination):
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination. Hang it in the designated area or dispose of it if it's a single-use coat.
-
Goggles: Remove goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Safe Handling Protocol (Weighing Solid Compound)
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with absorbent bench paper.
-
PPE: Don the full core PPE ensemble as described in Section 2.
-
Handling:
-
Retrieve the container of this compound from its refrigerated, dry storage location.[4][7]
-
Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat on a balance located within the fume hood.
-
Once weighing is complete, securely close the primary container.
-
-
Cleanup: Wipe down the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the solid hazardous waste container.
-
Doffing: Follow the doffing procedure outlined above.
Disposal Plan: A Closed-Loop System
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[4][10] Never dispose of this chemical or its contaminated materials in the regular trash or down the sink.[11]
Figure 2: Hazardous Waste Management Workflow.
Step-by-Step Disposal Procedure:
-
Segregation: Use separate, designated waste containers for solid and liquid waste.
-
Container Selection: Ensure waste containers are made of a compatible material, are in good condition, and have a secure, sealing lid.[11]
-
Labeling: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[11] The label must clearly identify the contents, including "this compound."
-
Storage: Keep waste containers closed at all times except when adding waste.[11] Store them in a designated satellite accumulation area within the lab.
-
Disposal: When the container is full, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed PPE and handling protocols, you ensure that your innovative research is conducted with the highest standards of safety and professional responsibility.
References
- 1. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
